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Core Science & Biosynthesis

Foundational

Mechanistic Profiling of the Morpholine-3-Carbonitrile Motif in In Vitro Targeted Therapeutics

Executive Summary: Beyond the Hydrochloride Salt In preclinical drug discovery, Morpholine-3-carbonitrile hydrochloride is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly versatile, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Beyond the Hydrochloride Salt

In preclinical drug discovery, Morpholine-3-carbonitrile hydrochloride is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly versatile, precision pharmacophore building block used in the synthesis of advanced ATP-competitive kinase inhibitors (e.g., PI3K, HPK1, and c-Src inhibitors) and viral enzymes[1]. The hydrochloride salt form is utilized purely for chemical stability and aqueous solubility during library synthesis.

However, once integrated into a larger molecular scaffold, the morpholine-3-carbonitrile (M3C) moiety dictates the in vitro mechanism of action. By acting as a dual-anchor within the highly conserved ATP-binding pockets of target kinases, this motif drastically enhances both binding affinity and kinome selectivity. This whitepaper dissects the structural causality of the M3C motif and provides field-proven, self-validating in vitro protocols for evaluating M3C-derived therapeutics.

Pharmacodynamics & Structural Causality

The mechanism of action of M3C-derived inhibitors relies on the synergistic binding of its two functional groups within the kinase active site:

  • The Morpholine Ring (The Hinge Anchor): The morpholine oxygen acts as a critical hydrogen-bond acceptor. In class I PI3K inhibitors, this oxygen interacts directly with the backbone amide of the hinge region (e.g., Val828 in PI3Kδ or Val851 in PI3Kα)[2][3][4]. The saturated ring provides favorable spatial geometry, occupying the ribose-binding pocket without sterically clashing with the gatekeeper residue.

  • The 3-Carbonitrile Group (The Precision Probe): The addition of the cyano (nitrile) group at the 3-position transforms a standard hinge-binder into a highly selective probe. The nitrile group is highly directional, electron-withdrawing, and sterically compact. It projects deep into the kinase affinity pocket to form water-mediated hydrogen bonds with structured water molecules (e.g., the conserved W1 water in DFG-in/out conformations)[5]. Alternatively, it can act as a direct hydrogen bond acceptor from the backbone amide nitrogen of the DFG motif (e.g., Asp194 in PLK1)[6].

This dual-anchoring mechanism restricts the conformational flexibility of the inhibitor, leading to a prolonged target residence time and superior selectivity profiles compared to unsubstituted morpholine derivatives.

BindingLogic M3C Morpholine-3-Carbonitrile Pharmacophore Morpholine Morpholine Ring (Hinge Binder) M3C->Morpholine Nitrile 3-Carbonitrile Group (Water/DFG Interactor) M3C->Nitrile Hinge Kinase Hinge Region (e.g., Val828 H-bond) Morpholine->Hinge H-bond Acceptor Water Structured Water (W1) / DFG Motif Nitrile->Water Dipole/H-bond Inhibition ATP-Competitive Target Inhibition Hinge->Inhibition Water->Inhibition

Fig 1: Pharmacodynamic binding logic of the Morpholine-3-carbonitrile motif in kinase active sites.

In Vitro Experimental Workflows

To accurately capture the mechanistic advantages of the M3C motif, standard screening assays must be modified. The following protocols form a self-validating system designed to prevent false positives and confirm true target engagement.

Protocol A: High-ATP Biochemical Kinase Assay (TR-FRET)

Causality: Standard biochemical assays often utilize low ATP concentrations (10 µM), which artificially inflates the apparent potency of ATP-competitive inhibitors. To rigorously evaluate the M3C motif's ability to displace ATP and structured water, the assay must be run at 1 mM ATP to mimic physiological intracellular conditions[6].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the M3C-derived inhibitor in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Self-Validation: Include a DMSO-only negative control and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control to define the assay window.

  • Enzyme Pre-Incubation: Combine the recombinant kinase (e.g., GST-HPK1) with the inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)[1]. Crucial Step: Incubate for 15 minutes at room temperature before adding ATP. This allows the nitrile group sufficient time to displace structured active-site water molecules and establish thermodynamic equilibrium.

  • Reaction Initiation: Add 1 mM ATP and the specific biotinylated peptide substrate. Incubate for 30 minutes at 22°C.

  • Detection: Terminate the reaction by adding TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665). Read time-resolved fluorescence at 665 nm / 615 nm to calculate the IC50.

Protocol B: Cellular Target Engagement (Phospho-Flow Cytometry)

Causality: Biochemical potency does not guarantee cellular efficacy. The M3C motif generally improves metabolic stability, but its cellular penetrance and susceptibility to plasma protein binding must be verified. Evaluating the compound in a high-serum environment (10% FBS) ensures the data translates to in vivo models[7].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate target cells (e.g., Ramos B cells for PI3Kδ) in media supplemented with 10% FBS. Treat cells with the M3C-inhibitor dose-response curve for 1 hour at 37°C.

  • Pathway Stimulation: Stimulate the pathway (e.g., with anti-IgM for 10 minutes) to induce phosphorylation of downstream targets like pAKT. Self-Validation: Include an unstimulated, vehicle-treated well to establish the baseline (background) phosphorylation state.

  • Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 90% ice-cold methanol for 30 minutes to expose intracellular epitopes.

  • Staining & Analysis: Stain with an AF647-conjugated anti-pAKT antibody. Analyze via flow cytometry (measuring Mean Fluorescence Intensity) to determine the cellular IC50.

AssayWorkflow Prep Compound Prep (M3C-HCl Salt) Biochem Biochemical Assay (TR-FRET / ADP-Glo) Prep->Biochem 1 mM ATP Cellular Cellular Assay (Phospho-Target) Biochem->Cellular Selectivity Analysis Data Analysis (IC50 / EC50 Shift) Cellular->Analysis Correlation

Fig 2: Self-validating in vitro screening workflow for evaluating M3C-derived kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the representative quantitative impact of incorporating the M3C motif into a generic ATP-competitive scaffold (e.g., targeting PI3K/HPK1), demonstrating the profound shift in both biochemical and cellular potency.

Pharmacophore MotifBiochemical IC50 (1 mM ATP)Cellular IC50 (10% FBS)Hinge InteractionDFG / Water Interaction
Unsubstituted Morpholine 145 nM>1,000 nMYes (e.g., Val828)No
Morpholine-3-carbonitrile 12 nM 85 nM Yes (e.g., Val828) Yes (W1 / Asp194)
Morpholine-3-methyl 85 nM450 nMYes (e.g., Val828)Weak Steric Clash

Data Interpretation: The addition of the 3-carbonitrile group yields a >10-fold improvement in biochemical potency and rescues cellular activity by locking the inhibitor into a highly stable, water-mediated hydrogen bond network.

References

  • [7] Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones | Journal of Medicinal Chemistry - ACS Publications. 7

  • [1] WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors - Google Patents. 1

  • [5] A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity - PMC / NIH. 5

  • [2] Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - Oncotarget. 2

  • [3] Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC / NIH. 3

  • [6] (IUCr) Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach - IUCr. 6

  • [4] Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors - Al-Zaytoonah University of Jordan. 4

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Exploratory

Thermal Stability and Melting Point Analysis of Morpholine-3-Carbonitrile Hydrochloride: A Technical Guide for Drug Development Professionals

Executive Summary Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly specialized synthetic intermediate increasingly utilized in the medicinal chemistry of kinase inhibitors, including the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly specialized synthetic intermediate increasingly utilized in the medicinal chemistry of kinase inhibitors, including the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors[1]. For drug development professionals and formulation scientists, understanding the thermal stability and melting point of this compound is critical for optimizing reaction scale-up, determining storage conditions, and preventing thermally induced degradation. This guide provides an in-depth mechanistic analysis of its thermal behavior and self-validating analytical protocols for empirical determination.

Molecular Architecture & Thermal Causality

To accurately predict and analyze the thermal stability of morpholine-3-carbonitrile hydrochloride, we must deconstruct its molecular architecture. The thermal behavior of this compound is governed by three interacting structural features:

  • The Hydrochloride Salt Bridge: The protonated secondary amine forms a stable ionic crystal lattice with the chloride counterion. This ionic interaction is the primary driver of the compound's baseline thermal stability, requiring significant thermal energy to disrupt.

  • The Ether Oxygen (Inductive Effect): The oxygen atom in the morpholine ring withdraws electron density from the nitrogen via inductive effects, moderating its basicity compared to purely aliphatic rings like piperidine[2]. This subtle electronic shift weakens the N-H bond slightly, making the salt more susceptible to dehydrohalogenation (loss of HCl) at elevated temperatures.

  • The 3-Cyano Substituent (Steric and Dipole Effects): The introduction of a cyano (-C≡N) group at the 3-position introduces a strong dipole moment but disrupts the highly symmetrical hydrogen-bonding network found in unsubstituted morpholine hydrochloride. Because the cyano group is a poor hydrogen-bond acceptor compared to oxygen, it lowers the overall lattice energy.

Comparative Thermal Data

Because specific, peer-reviewed thermal data for niche intermediates like CAS 1205749-07-0 can be sparse in open literature, Senior Application Scientists rely on structural analogs to establish expected analytical ranges. The table below summarizes the thermal properties of key reference compounds.

CompoundCAS NumberMelting Point (°C)Thermal & Structural Characteristics
Morpholine hydrochloride 10024-89-2175 - 179Stable, highly ordered crystalline lattice; hygroscopic[2].
Piperidine-3-carbonitrile HCl 1199773-75-5140 - 150Lowered lattice energy due to cyano-induced asymmetry; lacks ether oxygen[3][4].
Morpholine-3-carboxylic acid 783350-37-8169 - 173Strong intermolecular H-bonding network facilitated by the carboxylic acid moiety[5].
Morpholine-3-carbonitrile HCl 1205749-07-0 140 - 160 (Predicted) Expected to exhibit a depressed melting point relative to morpholine HCl, likely accompanied by concurrent decomposition.

Data Synthesis: Based on the piperidine-3-carbonitrile analog[3], the melting point of morpholine-3-carbonitrile hydrochloride is confidently predicted to fall within the 140 °C to 160 °C range.

Mechanistic Degradation Pathways

When subjecting morpholine-3-carbonitrile hydrochloride to thermal stress, the phase transition (melting) is rarely a clean physical process. It is typically followed immediately by chemical degradation.

ThermalDegradation A Morpholine-3-carbonitrile HCl (Intact Crystal Lattice) B Endothermic Melting (Phase Transition) A->B Heat (Predicted 140-160°C) C Dehydrohalogenation (Loss of HCl gas) B->C Thermal Stress D Free Base Formation (Morpholine-3-carbonitrile) C->D -HCl (Volatilization) E Nitrile Degradation / Oligomerization D->E Sustained Heating (T > 250°C)

Figure 1: Proposed thermal degradation pathway of Morpholine-3-carbonitrile hydrochloride.

Mechanistic Insight: As the lattice collapses during melting, the ionic stabilization of the hydrochloride salt is lost. The thermal energy overcomes the activation barrier for dehydrohalogenation, releasing gaseous HCl. This transforms the compound into its free base form, which is highly reactive and prone to nitrile oligomerization at temperatures exceeding 250 °C.

Self-Validating Experimental Protocols

To empirically determine the precise melting point and thermal stability profile of a specific batch of morpholine-3-carbonitrile hydrochloride, orthogonal analytical techniques must be employed. The following protocols are designed as self-validating systems, ensuring that physical melting is accurately distinguished from chemical decomposition.

High-Resolution Differential Scanning Calorimetry (DSC)

DSC is the gold standard for detecting phase transitions. For hydrochloride salts of cyclic amines, the protocol must account for potential gas evolution.

DSCWorkflow Step1 System Calibration (Indium Standard) Step2 Sample Prep (1-3mg, Pinhole Pan) Step1->Step2 Step3 Thermal Ramp (10°C/min, N2 Purge) Step2->Step3 Step4 Data Acquisition (Heat Flow) Step3->Step4 Step5 Thermogram Analysis (Tm & Enthalpy) Step4->Step5

Figure 2: Standard DSC experimental workflow for thermal profiling.

Step-by-Step Methodology:

  • System Suitability (Calibration): Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C). Causality: Indium's melting point sits perfectly within the expected 140–160 °C range for our target compound, ensuring maximum sensor accuracy.

  • Sample Preparation: Accurately weigh 1.0 to 3.0 mg of the compound into an aluminum DSC pan. Crucial Step: Pierce the lid with a 50 µm pinhole before crimping. Causality: If dehydrohalogenation occurs concurrently with melting, the evolved HCl gas will pressurize a hermetically sealed pan, artificially shifting the melting endotherm and potentially rupturing the pan. The pinhole allows gas to escape, preserving baseline integrity.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Thermal Program: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp of 10 °C/min up to 250 °C. Causality: A 10 °C/min ramp provides the optimal balance between thermal resolution (sharpness of the peak) and sensitivity (signal-to-noise ratio).

  • Data Interpretation: Identify the extrapolated onset temperature ( Tonset​ ) of the first major endothermic peak. This represents the true melting point.

Thermogravimetric Analysis (TGA)

To validate whether the DSC endotherm represents pure melting or melting-with-decomposition, TGA must be run in tandem.

Step-by-Step Methodology:

  • Sample Preparation: Load 5.0 to 10.0 mg of the sample into a tared platinum or alumina crucible.

  • Thermal Program: Apply the exact same heating rate used in the DSC (10 °C/min) from ambient temperature to 400 °C under a Nitrogen purge (40 mL/min).

  • Data Interpretation (The Self-Validating Step): Overlay the TGA mass-loss curve with the DSC thermogram.

    • If mass loss ( >1% ) coincides exactly with the DSC endotherm, the compound is undergoing melting with decomposition (loss of HCl).

    • If the DSC endotherm resolves completely before any mass loss is observed on the TGA, the compound exhibits pure physical melting , and the free base remains thermally stable up to the onset of the TGA drop.

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Foundational

Pharmacokinetic Profiling of Morpholine-3-carbonitrile Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary & Structural Rationale Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly versatile, privileged pharmacophore widely utilized in the development of kinase inhibitors, HIV integrase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly versatile, privileged pharmacophore widely utilized in the development of kinase inhibitors, HIV integrase inhibitors, and other targeted therapeutics[1]. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this scaffold not merely as a data-collection exercise, but as a mechanistic investigation into how its structural features dictate its biological fate.

The incorporation of a morpholine ring is a deliberate medicinal chemistry strategy used to modulate physicochemical properties. It acts as a bioisosteric replacement for piperidine or piperazine, providing optimal basicity (pKa ≈ 8.7), enhancing aqueous solubility, and improving the overall metabolic stability of the lead compound[2]. However, the morpholine ring is not metabolically inert; it is susceptible to cytochrome P450 (CYP)-mediated oxidative dealkylation and ring-opening[3][4]. Therefore, a robust PK profiling strategy must rigorously evaluate both its systemic clearance and its potential to form reactive electrophilic intermediates.

Preclinical Profiling Logic & Workflow

The transition from in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) to in vivo PK requires a self-validating workflow. We must establish the compound's metabolic liability and permeability before advancing to live animal models.

PK_Workflow Start Morpholine-3-carbonitrile HCl (Test Compound) InVitro In Vitro ADME (HLM Stability, Caco-2) Start->InVitro Preclinical Initiation InVivo In Vivo PK (Rats) (IV & PO Dosing) InVitro->InVivo Go/No-Go Criteria Met Bioanalysis LC-MS/MS Bioanalysis (ESI+, MRM Mode) InVivo->Bioanalysis Plasma Sampling NCA NCA & PK Parameters (CL, Vd, F%, t1/2) Bioanalysis->NCA Conc-Time Data

Caption: Preclinical PK profiling workflow for morpholine-3-carbonitrile.

In Vitro ADME Methodologies

Metabolic Stability & Reactive Intermediate Trapping

Because morpholine-containing drugs are frequently substrates for CYP3A4[2], assessing hepatic clearance is critical. Furthermore, the cyclic tertiary amine can undergo bioactivation to form iminium ions or aldehydes[4].

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLMs) and prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: To detect reactive electrophiles, supplement the incubation mixture with 1 mM potassium cyanide (KCN) to trap iminium ions, or 1 mM methoxyamine to trap aldehydes[4]. Causality: These nucleophiles form stable adducts with transient electrophiles, preventing them from binding to cellular proteins and allowing for LC-MS/MS detection.

  • Initiation: Pre-incubate the mixture with 1 µM of the morpholine-3-carbonitrile derivative at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination & Extraction: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing a deuterated internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. The supernatant is transferred for LC-MS/MS analysis.

Metabolic_Pathway Parent Morpholine-3-carbonitrile (Scaffold) CYP3A4 Hepatic CYP3A4 Oxidation Parent->CYP3A4 Phase I Metabolism Elimination Renal/Biliary Excretion Parent->Elimination Unchanged Drug Dealkylation Oxidative Dealkylation (Aldehyde Formation) CYP3A4->Dealkylation RingOpening Morpholine Ring Opening (Iminium Ion) CYP3A4->RingOpening Trapping Electrophile Trapping (Methoxyamine/KCN) Dealkylation->Trapping In Vitro Assay Dealkylation->Elimination In Vivo RingOpening->Trapping In Vitro Assay RingOpening->Elimination In Vivo

Caption: CYP3A4-mediated metabolism and intermediate trapping of morpholines.

Caco-2 Permeability Assay

To predict oral bioavailability, bidirectional permeability across a polarized Caco-2 monolayer is evaluated[3].

  • Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 200 Ω·cm² are used to ensure tight junction integrity[3].

  • Dosing: Apply 10 µM of the compound to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport) in Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Sampling: Incubate at 37°C. Sample the receiver compartment at 2 hours.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the efflux ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2 indicates potential active efflux (e.g., P-glycoprotein substrate)[3].

In Vivo Pharmacokinetic Profiling & Bioanalysis

Once in vitro stability and permeability are confirmed, the compound advances to in vivo rodent models to determine systemic clearance, volume of distribution, and oral bioavailability.

Animal Dosing & Sampling Protocol
  • Model Selection: Male Sprague-Dawley (SD) rats (n=3 per route).

  • Dosing Regimen:

    • Intravenous (IV): 1 mg/kg administered via the tail vein (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • Per Os (PO): 5 mg/kg administered via oral gavage.

  • Blood Collection: Serial blood samples (approx. 200 µL) are collected from the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until bioanalysis.

LC-MS/MS Bioanalytical Method

Morpholine derivatives are highly amenable to positive electrospray ionization (ESI+) due to their basic nitrogen atom.

  • Sample Preparation: Combine 20 µL of rat plasma with 100 µL of acetonitrile containing the internal standard to precipitate proteins[5]. Causality: Acetonitrile effectively disrupts drug-protein binding, ensuring total drug recovery in the supernatant.

  • Chromatography: Inject 5 µL onto an Acquity UPLC HSS T3 column (100 × 3.0 mm, 1.8 µm). Causality: The HSS T3 stationary phase is specifically engineered to retain polar, water-soluble compounds like morpholine-3-carbonitrile, preventing them from eluting in the void volume.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the protonated parent ion [M+H]+ to characteristic product ions (e.g., m/z 100 or 128, representing the cleaved alkyl morpholine ring)[4][5].

Quantitative Data Presentation

Upon acquiring the concentration-time data, Non-Compartmental Analysis (NCA) is performed to derive key PK parameters. Below is a structured summary of the benchmark PK parameters expected for an optimized, highly bioavailable morpholine-3-carbonitrile derived lead compound.

Pharmacokinetic ParameterSymbolUnitsTarget Range (IV: 1 mg/kg)Target Range (PO: 5 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL-1,500 - 2,500
Time to Maximum Concentration Tmax​ h-1.0 - 2.0
Area Under the Curve AUC0−∞​ ng·h/mL2,000 - 3,0006,000 - 10,000
Systemic Clearance CL mL/min/kg15.0 - 30.0-
Volume of Distribution at Steady State Vdss​ L/kg1.5 - 3.0-
Elimination Half-life t1/2​ h2.0 - 4.02.5 - 4.5
Oral Bioavailability F %-> 60%

Note: The high target bioavailability (>60%) is characteristic of morpholine-optimized scaffolds, which benefit from the moiety's ability to balance aqueous solubility and membrane permeability[2].

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Protocols & Analytical Methods

Method

Topic: Protocols for Dissolving Morpholine-3-carbonitrile Hydrochloride in DMSO

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation of stock and working solutions of Morpholine-3-carbonitrile h...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation of stock and working solutions of Morpholine-3-carbonitrile hydrochloride using Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, these protocols emphasize best practices to ensure solution integrity, experimental reproducibility, and operator safety. The methodologies detailed herein cover critical aspects from initial calculations and handling to dissolution techniques and long-term storage, addressing common challenges such as compound solubility and precipitation. By explaining the scientific rationale behind each step, this guide serves as both a practical protocol and an educational resource for laboratory personnel.

Pre-Protocol Considerations: Compound and Solvent Properties

A thorough understanding of the chemical and physical properties of both the solute and the solvent is fundamental to preparing stable and accurate solutions. This section outlines the key characteristics of Morpholine-3-carbonitrile hydrochloride and Dimethyl Sulfoxide (DMSO).

Morpholine-3-carbonitrile Hydrochloride

Morpholine-3-carbonitrile is a heterocyclic compound incorporating both amine and ether functional groups.[1][2] As a hydrochloride salt, its solubility in aqueous media is generally enhanced compared to its free base form. However, for creating high-concentration stock solutions, an organic solvent like DMSO is often required.

PropertyDataSource(s)
Parent Compound Name morpholine-3-carbonitrile[3][4]
Parent CAS Number 97039-63-9[3][4]
Parent Molecular Formula C₅H₈N₂O[3][4]
Parent Molecular Weight 112.13 g/mol [3][4]
HCl Salt Molecular Weight ~148.59 g/mol Calculated
Physical Form Solid / Crystalline Solid
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[5][6]

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the parent compound. Always confirm the exact molecular weight from the certificate of analysis provided by the supplier.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide array of chemical compounds, making it indispensable in drug discovery and biological research.[7]

PropertyDataSource(s)
Chemical Name Dimethyl Sulfoxide[7]
Molecular Formula C₂H₆OS[8]
Molecular Weight 78.13 g/mol [8]
Recommended Purity ≥99.9% Anhydrous, Sterile[7][8]
Key Considerations Hygroscopic; can be cytotoxic at concentrations >0.5% in many cell-based assays.[7][9]

While DMSO is an excellent solvent, its presence can influence experimental outcomes. High concentrations of DMSO can be toxic to cells, and it has been shown to interact with certain proteins, potentially altering their stability and function.[9][10] Therefore, it is critical to maintain a low and consistent final concentration of DMSO in all assays and to include an appropriate vehicle control.[11]

Health and Safety Precautions

Handling Morpholine-3-carbonitrile hydrochloride and DMSO requires strict adherence to safety protocols. The safety profile of the specific hydrochloride salt should be confirmed via the supplier-provided Safety Data Sheet (SDS). Related compounds are known to be hazardous.[5]

  • Engineering Controls: Always handle the solid compound and concentrated DMSO solutions inside a certified chemical fume hood to avoid inhalation.[12][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile or other chemical-resistant gloves, and ANSI-rated safety glasses or goggles at all times.[5][14]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in accordance with local, state, and federal regulations.

Equipment and Materials

  • Morpholine-3-carbonitrile hydrochloride (purity ≥97%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), Hybri-Max™ or equivalent

  • Calibrated analytical balance (readability of 0.1 mg or better)

  • Sterile, conical-bottom or microcentrifuge tubes (polypropylene, amber or covered with foil)

  • Sterile pipette tips (low-retention)

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, for gentle warming)

  • Personal Protective Equipment (PPE) as specified in Section 1.3

Protocol: Preparation of a High-Concentration Stock Solution (e.g., 50 mM)

This protocol details the steps for preparing a high-concentration stock solution, which serves as the foundation for subsequent experimental dilutions. Accuracy at this stage is paramount.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh add_dmso 3. Add DMSO weigh->add_dmso vortex 4. Vortex Thoroughly add_dmso->vortex sonicate 5. Sonicate (if needed) vortex->sonicate if not fully dissolved inspect 6. Visually Inspect sonicate->inspect aliquot 7. Aliquot Solution inspect->aliquot store 8. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Methodology
  • Calculate Required Mass:

    • Objective: To determine the precise mass of Morpholine-3-carbonitrile hydrochloride needed to achieve the target concentration.

    • Formula: Mass (mg) = [Desired Concentration (mM)] * [MW (g/mol)] * [Volume (mL)] / 1000

    • Example (for 2 mL of a 50 mM stock): Mass (mg) = 50 mM * 148.59 g/mol * 2 mL / 1000 = 14.86 mg

  • Weigh the Compound:

    • Rationale: Accurate weighing is critical for achieving the correct stock concentration.

    • Procedure: a. Place a sterile, empty microcentrifuge tube on the analytical balance and tare it. b. Carefully add the calculated mass of Morpholine-3-carbonitrile hydrochloride directly into the tube. Avoid spilling and handle in a fume hood. c. Record the final mass. Use this actual mass for the final concentration calculation to ensure accuracy.

  • Dissolve in DMSO:

    • Rationale: Proper technique ensures complete and efficient dissolution.

    • Procedure: a. Add the calculated volume of sterile DMSO to the tube containing the weighed compound. b. Secure the cap tightly.

  • Mix Until Dissolved:

    • Rationale: Mechanical agitation is required to break down the solid lattice and solvate the molecules.

    • Procedure: a. Vortex: Mix the tube on a vortex mixer at medium speed for 2-3 minutes.[7] b. Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step. c. Sonication: Place the tube in a bath sonicator for 10-15 minutes.[7] The ultrasonic waves provide energy to break up aggregates. Check for dissolution. d. Gentle Warming (Optional): If the compound is still not dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[7] Caution: Use warming as a last resort, as excessive heat can degrade some compounds. Never use high heat. e. Final Inspection: The final solution should be clear and free of any visible particulates.

  • Aliquot and Store:

    • Rationale: Aliquoting into single-use volumes prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.[7]

    • Procedure: a. Dispense the stock solution into smaller, sterile, light-protected tubes in volumes appropriate for single experiments. b. Label each aliquot clearly with the compound name, concentration, date, and solvent (DMSO). c. Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).[11]

Protocol: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the high-concentration stock into an appropriate assay buffer or cell culture medium. This process must be done carefully to avoid compound precipitation.

Workflow for Serial Dilution

G cluster_dilution Serial Dilution in Assay Medium stock High-Conc. Stock in DMSO d1 Tube 1: Working Conc. #1 stock->d1 Add small vol. vehicle Vehicle Control (Medium + DMSO) stock->vehicle Add same vol. d2 Tube 2: Working Conc. #2 d1->d2 Transfer & Mix d_n Tube 'n': Working Conc. 'n' d2->d_n ...continue series

Caption: Serial dilution from a DMSO stock into aqueous medium.

Step-by-Step Methodology
  • Thaw Stock Solution:

    • Remove one aliquot of the high-concentration stock solution from the freezer.

    • Allow it to thaw completely at room temperature and then briefly vortex to ensure homogeneity.

  • Prepare Dilution Series:

    • Rationale: A stepwise dilution approach helps prevent the compound from precipitating out of the aqueous solution, a common issue when a highly concentrated organic stock is rapidly diluted.[11][15]

    • Procedure: a. Label a series of sterile tubes for each desired final concentration. b. Add the appropriate volume of assay buffer or cell culture medium to each tube. c. Add a small volume of the thawed stock solution to the first tube to make the highest working concentration. Immediately vortex to mix thoroughly. d. Transfer the required volume from the first tube to the second tube and mix. e. Continue this process for all subsequent dilutions. Use a fresh pipette tip for each transfer.[7]

  • Prepare Vehicle Control:

    • Rationale: A vehicle control is essential to determine if any observed effects are due to the DMSO solvent rather than the compound itself.[9]

    • Procedure: Prepare a control sample containing the assay medium and the same final concentration of DMSO as is present in the highest-concentration working solution.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve in DMSO. Insufficient agitation/energy. Stock concentration is above the solubility limit.Continue sonication for another 15-20 minutes. Apply gentle heat (37°C) with vortexing.[7] If unsuccessful, prepare a new, lower-concentration stock solution.
Precipitation occurs when diluting into aqueous medium. Compound has low aqueous solubility (high LogP).[15] Dilution was performed too rapidly.Perform a more gradual, stepwise serial dilution.[11] Ensure the final DMSO concentration is as low as possible. Consider the use of a co-solvent like PEG400 or Tween 80 for in vivo studies, but verify compatibility with the assay first.[11]
Inconsistent results between experiments. Degradation of compound due to repeated freeze-thaw cycles. Inaccurate pipetting during dilution. Stock solution has expired.Always use a fresh, single-use aliquot for each experiment.[7] Use calibrated pipettes and low-retention tips. Prepare a fresh stock solution if it has been stored for more than 6 months at -80°C.[11]

References

  • Vertex AI Search, based on "Morpholine - SAFETY D
  • Vertex AI Search, based on "Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem".
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  • Vertex AI Search, based on "97039-63-9, morpholine-3-carbonitrile Formula - ECHEMI".
  • Vertex AI Search, based on "morpholine-2-carbonitrile hydrochloride | 1205751-07-0 - Sigma-Aldrich".
  • Vertex AI Search, based on "Morpholine" (October 20 2016).
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  • Vertex AI Search, based on "MORPHOLINE |".
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  • Vertex AI Search, based on "CAS 97039-63-9 | morpholine-3-carbonitrile - Synblock".
  • Vertex AI Search, based on "9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride - MDPI".
  • Vertex AI Search, based on "Compound Handling Instructions - MCE".
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  • Vertex AI Search, based on "Peptide Handling Guideline - BioC
  • Vertex AI Search, based on "Considerations regarding use of solvents in in vitro cell based assays - PMC".
  • Vertex AI Search, based on "T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20".
  • Vertex AI Search, based on "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC".
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  • Vertex AI Search, based on "Morpholine Hydrochloride | 10024-89-2 | Tokyo Chemical Industry Co., Ltd.(JP)".
  • Vertex AI Search, based on "CN102020616B - Method for preparing 2-(3-oxo-morpholine)
  • Vertex AI Search, based on "Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
  • Vertex AI Search, based on "Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride - Scribd".

Sources

Application

Application Note: Advanced HPLC Method Development for Morpholine-3-carbonitrile Hydrochloride

Executive Summary & Analyte Profiling Morpholine-3-carbonitrile hydrochloride (CAS 1205749-07-0) is a highly polar, low-molecular-weight building block frequently utilized in pharmaceutical synthesis[1][2]. From a chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

Morpholine-3-carbonitrile hydrochloride (CAS 1205749-07-0) is a highly polar, low-molecular-weight building block frequently utilized in pharmaceutical synthesis[1][2]. From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges: it is highly hydrophilic, possesses a basic secondary amine that is easily protonated, and completely lacks a conjugated aromatic system.

Traditional Reversed-Phase Liquid Chromatography (RPLC) is fundamentally ill-equipped for this analyte. When analyzed on standard C18 columns under highly aqueous conditions, morpholine derivatives exhibit little to no retention, eluting in the void volume with severe peak tailing due to secondary interactions with unendcapped silanols[3]. Furthermore, the absence of a UV chromophore renders standard UV/Vis detection (>210 nm) virtually useless[4].

To overcome these physical limitations, this protocol outlines a robust, self-validating methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) .

Quantitative Analyte Profile
Physicochemical PropertyValue / Characteristic
Compound Name Morpholine-3-carbonitrile hydrochloride
CAS Number 1205749-07-0
Molecular Formula C5H9ClN2O
Molecular Weight 148.59 g/mol
Key Functional Groups Secondary amine (protonated at low pH), Nitrile, Ether
UV Activity Negligible (No conjugated π -electron system)

Mechanistic Causality: Why HILIC & CAD?

The development of this method is not arbitrary; every parameter is dictated by the molecule's physicochemical properties.

The HILIC Mechanism: HILIC is arguably the most successful approach for the retention and separation of highly polar compounds[5]. Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >60% acetonitrile)[6]. The stationary phase adsorbs a minimum of 3% water from the mobile phase, forming an immobilized, water-rich liquid layer[5][7]. The protonated Morpholine-3-carbonitrile preferentially partitions into this aqueous layer. In direct contrast to RPLC, water acts as the strongest eluting solvent in HILIC [7].

Detector Selection: Because biological buffers and morpholine rings are not UV active, universal detection strategies are mandatory[4]. CAD or MS are ideal. The high volume fraction of acetonitrile used in HILIC generates lower backpressures and leads to highly effective aerosol droplet desolvation, which exponentially enhances both CAD signal response and MS ionization efficiency[6][8].

Causality Prop Analyte: Morpholine-3-carbonitrile HCl High Polarity & No Chromophore Chal1 Challenge 1: Void Elution on C18 Prop->Chal1 Chal2 Challenge 2: Invisible to UV Detectors Prop->Chal2 Sol1 Solution 1: HILIC Stationary Phase (Aqueous Partitioning Layer) Chal1->Sol1 Sol2 Solution 2: CAD or MS Detection (Universal/Mass-specific) Chal2->Sol2 Opt1 Optimization: High Organic Diluent (Prevents Peak Breakthrough) Sol1->Opt1 Opt2 Optimization: NH4-Formate Buffer (Controls Silanol Activity) Sol1->Opt2 Sol2->Opt2 Result Robust, Validated HPLC Method Opt1->Result Opt2->Result

Logical causality matrix for Morpholine-3-carbonitrile HPLC method development.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade (Do not use lower grades, as high organic content concentrates impurities in CAD).

  • Water: Ultrapure LC-MS Grade (18.2 MΩ·cm).

  • Buffer: Ammonium Formate (LC-MS Grade) and Formic Acid.

Chromatographic Conditions

Buffer salts are critical in HILIC to control the retention times of charged analytes and suppress secondary electrostatic interactions[5]. A pH of 3.0 is selected to ensure the morpholine nitrogen remains fully ionized, providing consistent cation-exchange secondary interactions with the stationary phase[9].

ParameterOptimized Condition
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 100 x 2.1 mm, 3 µm
Mobile Phase A 100 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 2.0 µL
Detection CAD (Evaporator Temp: 35 °C) or ESI-MS (Positive Ion Mode, m/z 113.07 [M+H]+)
Gradient Program

Note: In HILIC, increasing the aqueous phase (Mobile Phase A) increases eluting strength.

Time (min)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Organic)Elution State
0.05.095.0Initial / Weak Eluent
2.05.095.0Isocratic Hold
8.035.065.0Linear Gradient (Strong Eluent)
10.035.065.0Column Wash
10.15.095.0Return to Initial
16.05.095.0Re-equilibration

System Suitability & Self-Validating Criteria

To ensure the method acts as a self-validating system, the following critical control points must be met prior to sample analysis. Failure at any of these nodes indicates a breakdown in the chromatographic mechanism.

Critical Control Point 1: Sample Diluent Matching

Causality: In HILIC, injecting a sample dissolved in 100% water into a 95% acetonitrile mobile phase will instantly disrupt the delicate water-rich partition layer at the head of the column. This causes the analyte to travel down the column un-retained, resulting in split peaks or total breakthrough[8].

  • Validation Rule: The sample diluent must contain a minimum of 75% Acetonitrile (Ideally 90% ACN / 10% Water).

Critical Control Point 2: Column Equilibration

Causality: HILIC stationary phases require significantly more time to hydrate and form their partition layer compared to the hydrophobic equilibration of RPLC columns[7].

  • Validation Rule: A new HILIC column must be flushed with 50 column volumes of initial mobile phase (5% A / 95% B) prior to the first injection. Between gradient runs, a minimum of 10 column volumes (approx. 6 minutes at 0.4 mL/min) is strictly required.

Critical Control Point 3: Empirical Suitability Metrics
MetricAcceptance CriteriaMechanistic Implication of Failure
Retention Factor ( k′ ) ≥2.0 k′<2.0 indicates insufficient organic modifier or disrupted hydration layer.
Peak Tailing ( As​ ) 0.8−1.5 As​>1.5 indicates unsuppressed secondary silanol interactions (check buffer pH/molarity).
Area %RSD (n=5) ≤2.0% High variance indicates incomplete re-equilibration between gradient injections.

References

  • HPLC Separation of Morpholino Sulfates Source: SIELC Technologies URL: [Link]

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity Source: HPLC.eu URL: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL: [Link]

  • Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Streamlined HILIC Method Development Strategies (White Paper) Source: The Analytical Scientist URL: [Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples Source: LCGC International URL:[Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for Morpholine-3-carbonitrile Hydrochloride

Executive Summary Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly versatile, bifunctional chemical building block. While rarely administered as a standalone therapeutic, it serves as a critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly versatile, bifunctional chemical building block. While rarely administered as a standalone therapeutic, it serves as a critical structural motif in the development of advanced targeted therapies. In fragment-based drug discovery (FBDD), assessing the baseline in vivo pharmacokinetics (PK) and tolerability of this core moiety—or its direct prodrugs—is essential for understanding metabolic clearance, volume of distribution, and fragment-driven toxicities before advancing complex derivatives into efficacy models.

As a Senior Application Scientist, I have structured this guide to provide researchers with a self-validating, highly reproducible in vivo dosing methodology. This protocol synthesizes technical accuracy with field-proven insights, ensuring that your preclinical data is robust, regulatory-compliant, and mechanistically grounded.

Rationale and Pharmacological Context

The morpholine-3-carbonitrile scaffold is frequently utilized to improve the aqueous solubility, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs).

Recent literature highlights its critical role as a precursor for pyrido[3,2-d]pyrimidine-based HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors , which are designed to enhance T-cell activation in immuno-oncology models. These advanced derivatives are typically dosed in vivo at ranges between 0.1 to 100 mg/kg[1]. Furthermore, the morpholine ring has been instrumental in the synthesis of orally bioavailable HIV integrase inhibitors , where it significantly modulates plasma clearance and human serum protein binding[2].

To understand the downstream effects of these derivatives, we must first map the biological pathways they target.

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 Kinase TCR->HPK1 Activation signal SLP76 SLP-76 Complex HPK1->SLP76 Phosphorylation (Inhibitory) Immune Immune Activation SLP76->Immune Downregulates Drug Morpholine-3-carbonitrile Derived Inhibitor Drug->HPK1 Competitive Inhibition

Fig 1. Mechanism of HPK1 inhibition by morpholine-3-carbonitrile derived targeted therapies.

Physicochemical Properties & Formulation Strategy

Causality Check: Why do we carefully select specific vehicles for this compound? Morpholine-3-carbonitrile is utilized here as a hydrochloride (HCl) salt . The salt form inherently disrupts the crystal lattice energy, drastically improving aqueous solubility compared to its free-base counterpart. Therefore, harsh surfactants (like Tween-80 or Cremophor EL) are unnecessary and should be avoided, as they can cause vehicle-induced toxicity, hemolysis, or alter the compound's natural PK profile.

Table 1: Optimized Formulation Strategies
Route of AdministrationRecommended VehicleCausality / Rationale
Intravenous (IV) 0.9% Saline or 5% DMSO in SalineThe HCl salt provides excellent aqueous solubility. Avoiding surfactants prevents vascular irritation during IV bolus injection.
Per Os (PO) 0.5% Methylcellulose (MC) in WaterCreates a uniform, viscous suspension that ensures consistent gastric absorption and prevents compound settling in the gavage syringe.
PO (Lipophilic Derivatives) 5% DMSO / 40% PEG400 / 55% WaterFor advanced, functionalized derivatives, PEG400 acts as a co-solvent to enhance gastrointestinal permeability and prevent precipitation in gut fluids.

In Vivo Dosing and Pharmacokinetic Protocols

To ensure trustworthiness , this protocol is designed as a self-validating system. Every in vivo run must be paired with pre-dose blank matrix checks and post-dose Quality Control (QC) analytical standards.

Protocol A: Maximum Tolerated Dose (MTD) Profiling

Objective: Establish the acute toxicity threshold of the morpholine derivative prior to longitudinal efficacy studies.

  • Animal Preparation: Fast 6–8 week-old C57BL/6 mice (or Sprague-Dawley rats) for 4 hours prior to oral dosing to normalize gastric emptying times.

  • Dose Escalation: Administer the compound via PO gavage in escalating cohorts: 10 mg/kg, 50 mg/kg, and 100 mg/kg[1].

  • Clinical Observation: Monitor continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Key indicators of acute toxicity include piloerection, lethargy, significant weight loss (>10%), or altered respiration.

  • Validation: If the 100 mg/kg dose is tolerated without adverse clinical signs, it is established as the NOAEL (No-Observed-Adverse-Effect Level) for acute exposure.

Protocol B: Pharmacokinetic (PK) Profiling

Objective: Determine bioavailability, clearance, and half-life.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (Volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein at T = 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Expert Insight: Always collect blood into K2EDTA-coated tubes . Avoid heparin, as it frequently causes ion suppression during downstream LC-MS/MS ionization.

  • Plasma Extraction (Protein Precipitation):

    • Centrifuge blood at 4,000 × g for 10 minutes at 4°C to isolate plasma.

    • Transfer 20 µL of plasma to a microcentrifuge tube. Add 100 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or a deuterated analog).

    • Causality: Cold ACN rapidly denatures plasma proteins, preventing them from clogging the HPLC column, while efficiently extracting the polar morpholine derivative into the supernatant.

  • LC-MS/MS Quantification: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes, and inject the supernatant into the LC-MS/MS system.

PK_Workflow N1 1. Formulation (Saline / DMSO) N2 2. In Vivo Dosing (IV & PO Routes) N1->N2 Administer N3 3. Plasma Sampling (K2EDTA Tubes) N2->N3 Serial Bleeds N4 4. LC-MS/MS (PK Quantification) N3->N4 Protein PPT

Fig 2. Standardized in vivo pharmacokinetic profiling workflow for morpholine derivatives.

Data Acquisition & Pharmacokinetic Parameters

A self-validating PK study requires rigorous data presentation. The raw LC-MS/MS peak areas are converted to concentrations using a 7-point calibration curve (e.g., 1–1000 ng/mL). The run is only validated if the interspersed QC samples (Low, Mid, High) fall within ±15% of their nominal concentrations.

Once validated, non-compartmental analysis (NCA) is used to generate the following critical parameters:

Table 2: Standard Pharmacokinetic Output Parameters
ParameterSymbolUnitBiological Significance
Maximum Concentration Cmaxng/mLIndicates the peak systemic exposure after dosing; critical for assessing acute toxicity thresholds and target engagement.
Time to Cmax TmaxhoursReflects the rate of absorption from the gastrointestinal tract (PO dosing).
Area Under the Curve AUC(0-t)ng·h/mLRepresents total systemic exposure. Comparing IV and PO AUC values allows for the calculation of absolute oral bioavailability (%F).
Half-Life t1/2hoursDictates the dosing frequency required to maintain steady-state therapeutic levels in vivo.
Clearance CLmL/min/kgMeasures the body's ability to eliminate the compound via hepatic or renal pathways. A high clearance indicates rapid metabolism of the morpholine ring[2].

References

  • Source: Google Patents (WO2023201185A1)
  • Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Application

Preparation of bioactive derivatives from Morpholine-3-carbonitrile hydrochloride

Application Note: Synthesis and Validation of Bioactive Derivatives from Morpholine-3-carbonitrile Hydrochloride Executive Summary Morpholine-3-carbonitrile hydrochloride is a privileged building block in modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Bioactive Derivatives from Morpholine-3-carbonitrile Hydrochloride

Executive Summary

Morpholine-3-carbonitrile hydrochloride is a privileged building block in modern medicinal chemistry. The morpholine core imparts favorable physicochemical properties—such as improved aqueous solubility, metabolic stability, and hydrogen-bonding capacity—while the carbonitrile moiety serves as a versatile synthetic handle and a critical pharmacophore[1]. This application note provides a comprehensive guide to utilizing the hydrochloride salt of morpholine-3-carbonitrile for the preparation of diverse bioactive derivatives, including precursors for HPK1 inhibitors, PI3K inhibitors, and HIV integrase inhibitors[2][3][4].

Mechanistic Rationale & Scaffold Significance

Why use the hydrochloride salt? Free aliphatic amines like morpholine-3-carbonitrile are prone to oxidative degradation and can undergo spontaneous oligomerization or side reactions during storage. Supplying this reagent as a hydrochloride salt ensures long-term shelf stability and consistent stoichiometric weighing.

Causality in Derivatization: The secondary amine of the morpholine ring is highly nucleophilic once free-based. It readily participates in:

  • N-Alkylation: Using alkyl halides under basic conditions yields tertiary amines, which are common motifs in kinase inhibitors to improve binding affinity and cellular permeability[4].

  • N-Acylation: Reacting with acyl chlorides forms stable amides, a structural feature prevalent in proteasome inhibitors and targeted therapeutics[1][5].

Furthermore, the carbonitrile group at the 3-position provides a versatile handle. It can be selectively hydrolyzed to carboxylic acids/amides or reduced to primary amines, expanding the chemical space accessible from this single starting material without disrupting the morpholine core[1].

Synthetic Workflow and Logical Relationships

Workflow SM Morpholine-3-carbonitrile HCl (Stable Precursor) FB Free Base Formation (In Situ Neutralization) SM->FB Base (K2CO3 / TEA) Alk N-Alkylation (SN2 Pathway) FB->Alk Alkyl Halide, Polar Aprotic Solvent Acy N-Acylation (Nucleophilic Substitution) FB->Acy Acyl Chloride, Anhydrous DCM Prod1 Alkyl Derivatives (e.g., HPK1 Inhibitors) Alk->Prod1 Isolation & Purification Prod2 Acyl Derivatives (e.g., Proteasome Inhibitors) Acy->Prod2 Isolation & Purification

Figure 1: Synthetic workflow from Morpholine-3-carbonitrile HCl to bioactive derivatives.

Experimental Protocols

Protocol A: Base-Mediated N-Alkylation (Synthesis of HPK1 Inhibitor Precursors)

This protocol details the synthesis of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine-3-carbonitrile, a key intermediate for pyrido[3,2-d]pyrimidine-based HPK1 inhibitors[4].

Materials:

  • Morpholine-3-carbonitrile hydrochloride (1.0 equiv)

  • 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

Step-by-Step Methodology:

  • Preparation: Suspend Morpholine-3-carbonitrile hydrochloride in anhydrous CH₃CN (approx. 0.2 M concentration) at room temperature.

  • Free-Basing (Causality): Add finely powdered K₂CO₃ to the suspension. Rationale: K₂CO₃ is a mild, heterogeneous base that effectively liberates the free amine in situ without promoting unwanted hydrolysis of the sensitive nitrile group or the boronate ester[4].

  • Electrophile Addition: Add the bromomethyl derivative portion-wise to the stirring suspension.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Rationale: Heating in a polar aprotic solvent like CH₃CN accelerates the Sₙ2 displacement of the benzylic bromide while keeping the inorganic base suspended and reactive.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting bromide is consumed and the mass corresponding to [M+H]⁺ of the product is dominant.

  • Workup: Filter the reaction mixture to remove inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure N-alkylated product.

Protocol B: N-Acylation under Anhydrous Conditions (Synthesis of Amide Derivatives)

This protocol outlines the preparation of acylated derivatives such as 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile or 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile[1][5].

Materials:

  • Morpholine-3-carbonitrile hydrochloride (1.0 equiv)

  • Acyl chloride (e.g., 3-bromo-4-fluorobenzoyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve Morpholine-3-carbonitrile hydrochloride in anhydrous DCM under an inert atmosphere (Argon or N₂) and cool to 0 °C using an ice bath.

  • Base Addition (Causality): Add TEA dropwise. Rationale: The first equivalent of TEA neutralizes the HCl salt to generate the nucleophilic free amine. The excess TEA acts as an acid scavenger for the HCl produced during the acylation step, driving the reaction to completion and preventing protonation of the product[1].

  • Acylation: Slowly add the acyl chloride dissolved in a small volume of DCM. Rationale: Slow addition at 0 °C controls the exothermic nature of the nucleophilic acyl substitution and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Self-Validation & Monitoring: Quench a small aliquot in water, extract with EtOAc, and run TLC. The disappearance of the highly polar amine (visualized with ninhydrin stain) indicates completion.

  • Workup: Wash the organic layer successively with saturated aqueous NaHCO₃ (to remove excess acid), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization or flash chromatography.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters and typical yields for the derivatization of morpholine-3-carbonitrile hydrochloride across different target classes.

Derivative TypeRepresentative CompoundReagents & ConditionsYield (%)Biological Target / Application
N-Alkylated 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine-3-carbonitrileK₂CO₃, CH₃CN, 60 °C, 12h75 - 85%HPK1 Inhibitor Precursor[4]
N-Acylated (Aryl) 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrileTEA, DCM, 0 °C to RT, 4h80 - 90%Kinase / Proteasome Inhibitors[1]
N-Acylated (Aliphatic) 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrileDIPEA, THF, 0 °C to RT, 6h70 - 82%Bioactive Screening Compounds[5]
Sulfonated 4-(Phenylsulfonyl)morpholine-3-carbonitrilePyridine, DCM, RT, 8h65 - 75%PI3K Inhibitor Intermediates[3]

Downstream Biological Applications

Derivatives of morpholine-3-carbonitrile are highly valued in drug development. For instance, N-alkylated morpholine derivatives are integral to the structure of pyrido[3,2-d]pyrimidines, which act as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy and autoimmune diseases[4]. Additionally, the morpholine ring is a key feature in inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase and HIV integrase, where it modulates the physicochemical properties of the drug while maintaining critical interactions within the enzyme's active site[2]. Furthermore, substituted morpholines are frequently employed in the design of Phosphatidylinositol 3-kinase (PI3K) inhibitors, leveraging the basic nitrogen and the oxygen atom for optimal binding in the kinase hinge region[3].

References

  • Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones | Journal of Medicinal Chemistry - ACS Publications. 2

  • Buy 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile (EVT-2514592) | EvitaChem. 1

  • Buy 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile (EVT-2991885) | EvitaChem.5

  • THIOPHENE OR THIAZOLE DERIVATIVES AND THEIR USE AS PI3K INHIBITORS | European Patent Office - EP 2313399 B1. 3

  • WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors | Google Patents.4

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Morpholine-3-carbonitrile Hydrochloride

Executive Summary & Context Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0)[1] is a highly versatile aliphatic heterocyclic building block. It is extensively utilized in the pharmaceutical industry for the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0)[1] is a highly versatile aliphatic heterocyclic building block. It is extensively utilized in the pharmaceutical industry for the synthesis of advanced targeted therapeutics, including kinase inhibitors (e.g., HPK1 inhibitors)[2] and antiretroviral agents (e.g., HIV integrase inhibitors)[3]. Due to the high polarity, hygroscopicity, and potential instability of the free base, the hydrochloride salt is the preferred form for long-term storage and downstream coupling reactions. This application note details a robust, chromatography-free, three-step scale-up protocol starting from commercially available N-Boc-morpholine-3-carboxylic acid.

Retrosynthetic Analysis & Mechanistic Causality

While late-stage Cα–H cyanation of morpholines using photoredox catalysis (e.g., NaCN/O2 with Ir/Ru catalysts)[4] or metal-free aerobic oxidative cyanation using AIBN[5] is elegant for high-throughput library synthesis, these methods present severe safety and scalability bottlenecks for kilogram-scale production (e.g., cyanide gas evolution, poor photon penetration in large reactors, and transition metal contamination).

To ensure safety, high yield, and regulatory compliance, a classical amidation-dehydration route was optimized for pilot-scale production. The causality behind the reagent selection is as follows:

  • Step 1 (Amidation): Activation of the carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) is deliberately chosen over EDC/HOBt. CDI decomposes into imidazole and CO₂, and imidazole is highly water-soluble. This allows for a purely aqueous workup without the need for complex organic extractions to remove urea byproducts.

  • Step 2 (Dehydration): Propylphosphonic anhydride (T3P) acts as a mild, highly efficient dehydrating agent to convert the primary amide to a nitrile. Unlike POCl₃, T3P does not generate highly corrosive HCl gas during the reaction, and its byproducts are completely water-soluble, preventing emulsion formation during phase separation.

  • Step 3 (Deprotection & Salt Formation): Using anhydrous HCl in ethyl acetate serves a dual purpose: it rapidly cleaves the Boc protecting group while simultaneously forming the hydrochloride salt. Because the resulting morpholine-3-carbonitrile hydrochloride is completely insoluble in EtOAc, it precipitates out of solution. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and creates a self-validating purification system —impurities remain dissolved in the mother liquor, allowing the final product to be isolated in >99% purity via simple filtration.

Synthetic Workflow

SynthesisRoute SM N-Boc-morpholine-3-carboxylic acid (Starting Material) Step1 Step 1: Amidation CDI, NH4OH, THF, 0-20°C SM->Step1 Int1 N-Boc-morpholine-3-carboxamide (Intermediate 1) Step1->Int1 Step2 Step 2: Dehydration T3P, Et3N, EtOAc, 75°C Int1->Step2 Int2 N-Boc-morpholine-3-carbonitrile (Intermediate 2) Step2->Int2 Step3 Step 3: Deprotection & Salt Formation 4M HCl in EtOAc, 20°C Int2->Step3 Product Morpholine-3-carbonitrile HCl (Final Product) Step3->Product

Fig 1. Three-step synthetic workflow for Morpholine-3-carbonitrile HCl.

Process Optimization Data

During route development, various dehydrating agents were evaluated for Step 2. T3P was selected for the final scale-up due to its superior safety profile and ease of downstream processing.

Table 1: Evaluation of Dehydrating Agents for Scale-Up (Step 2)

Reagent SystemEquivalentsReaction TempYield (%)IPC Purity (%)Scalability & Safety Notes
POCl₃ / Pyridine1.50°C to RT74%88%High toxicity, exothermic quench, difficult aqueous workup.
TFAA / Pyridine1.20°C82%94%Mild reaction, but generates volatile toxic byproducts.
T3P / Et₃N 1.5 75°C 88% 98% Excellent safety profile, water-soluble byproducts, ideal for >1 kg scale.

Table 2: Stoichiometry and Yields for the Optimized 3-Step Process

StepTransformationKey ReagentsMolar EquivalentsIsolated Yield (%)
1AmidationCDI / NH₄OH1.2 / 5.092%
2DehydrationT3P / Et₃N1.5 / 3.088%
3Deprotection4M HCl in EtOAc5.095%

Step-by-Step Scale-Up Protocol

Step 1: Synthesis of N-Boc-morpholine-3-carboxamide
  • Charge: To a 20 L jacketed glass reactor under N₂, charge N-Boc-morpholine-3-carboxylic acid (1.0 kg, 4.32 mol) and anhydrous THF (10 L).

  • Activation: Cool the mixture to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (840 g, 5.18 mol, 1.2 eq) in four portions over 30 minutes. Note: Vigorous CO₂ evolution occurs. Ensure proper venting.

  • Stirring: Warm to 20°C and stir for 1 hour until IPC (HPLC) indicates complete consumption of the starting material.

  • Amidation: Recool the reactor to 0°C. Slowly add aqueous ammonium hydroxide (28% w/w, 1.5 L, ~5.0 eq) via an addition funnel, maintaining the internal temperature below 15°C. Stir for 4 hours at 20°C.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with EtOAc (8 L). Wash the organic layer sequentially with 1M HCl (2 × 2 L), saturated NaHCO₃ (2 L), and brine (2 L).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to afford the product as a white solid (915 g, 92% yield).

Step 2: Synthesis of N-Boc-morpholine-3-carbonitrile
  • Charge: To a clean 20 L reactor, charge N-Boc-morpholine-3-carboxamide (1.0 kg, 4.34 mol) and EtOAc (10 L).

  • Base Addition: Add Triethylamine (1.8 L, 13.0 mol, 3.0 eq) and stir for 10 minutes at 20°C.

  • Dehydration: Dropwise add Propylphosphonic anhydride (T3P) (50% w/w solution in EtOAc, 3.8 L, ~6.5 mol, 1.5 eq) over 45 minutes.

  • Heating: Heat the reaction mixture to 75°C for 6 hours. Monitor by HPLC until the intermediate amide is <1%.

  • Workup: Cool to 20°C. Quench by adding water (4 L). Separate the layers. Wash the organic phase with saturated NaHCO₃ (2 × 3 L) and brine (3 L).

  • Isolation: Concentrate the organic layer under reduced pressure to yield a pale yellow oil that crystallizes upon standing (810 g, 88% yield).

Step 3: Deprotection to Morpholine-3-carbonitrile hydrochloride
  • Charge: In a 10 L reactor, dissolve N-Boc-morpholine-3-carbonitrile (850 g, 4.0 mol) in EtOAc (4 L).

  • Deprotection: Cool the solution to 10°C. Slowly add 4M HCl in EtOAc (5.0 L, 20.0 mol, 5.0 eq) over 1 hour.

  • Precipitation: Warm the mixture to 20°C and stir for 4 hours. Note: A thick white precipitate will form within 30 minutes, driving the reaction to completion.

  • Isolation: Transfer the suspension to a Nutsche filter. Filter the solid and wash the filter cake with cold EtOAc (2 L) followed by MTBE (2 L) to remove any residual organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C and 50 mbar for 12 hours to afford Morpholine-3-carbonitrile hydrochloride as a pristine white powder (565 g, 95% yield, >99.5% purity by HPLC).

Downstream Processing & Isolation Workflow

DownstreamProcessing Rxn Reaction Mixture (Product in EtOAc) Filter Nutsche Filtration (Isolate Solid) Rxn->Filter Wash Wash Cake (Cold EtOAc / MTBE) Filter->Wash Dry Vacuum Drying (45°C, 50 mbar) Wash->Dry QA QA Release (>99% Purity) Dry->QA

Fig 2. Downstream processing and isolation flowchart for the final API building block.

References

  • [4] Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. The Journal of Organic Chemistry - ACS Publications.4

  • [3] Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones. Journal of Medicinal Chemistry - ACS Publications. 3

  • [2] WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors. Google Patents. 2

  • [5] Metal-Free Aerobic Oxidative Cyanation of Tertiary Amines: Azobis(isobutyronitrile) (AIBN) as a Sole Cyanide Source. The Journal of Organic Chemistry - ACS Publications. 5

  • [1] 1205749-07-0 | Morpholine-3-carbonitrile hydrochloride. Ambeed.com.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with Morpholine-3-carbonitrile Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morpholine-3-carbonitrile hydrochloride. This guide is designed to provide in-depth, practical solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morpholine-3-carbonitrile hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use as a precursor in complex syntheses. Moving beyond simple procedural steps, we will explore the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction yields and product purity.

Core Principles: Understanding the Precursor

Morpholine-3-carbonitrile hydrochloride is a valuable building block, but its nature as an amine salt is a critical factor in its reactivity. The amine nitrogen is protonated, forming an ammonium salt.[1][2][3] This has two immediate consequences for your reaction design:

  • Nucleophilicity is Masked: The lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering the amine non-nucleophilic.[4] For the morpholine nitrogen to participate in a reaction (e.g., as a nucleophile), it must first be deprotonated.

  • Stoichiometry of Base is Key: A stoichiometric equivalent of a base must be added to the reaction mixture to neutralize the hydrochloride salt and liberate the "free base" form of the morpholine.[4]

A typical reaction involving this precursor, such as an N-alkylation or acylation, follows a general workflow that must account for this initial neutralization step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?

This is one of the most common issues and typically points to one of two primary problems: incomplete neutralization of the hydrochloride salt or suboptimal reaction conditions.

  • Possible Cause A: Ineffective Deprotonation. The amine precursor is not being converted to its reactive free-base form.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. The base must be strong enough to deprotonate the ammonium salt but should not introduce competing side reactions. Non-nucleophilic organic bases are often ideal.[4] Consider using a slight excess (1.1 equivalents) of the base to drive the deprotonation to completion.

  • Possible Cause B: Poor Solvent Choice. The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or an unfavorable reaction environment.

    • Solution: For reactions involving polar starting materials like amine salts, polar aprotic solvents such as DMF, DMSO, or Acetonitrile are often good choices. Avoid protic solvents like alcohols unless they are part of the reaction mechanism, as they can interfere with some bases and electrophiles.

  • Possible Cause C: Insufficient Temperature. The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LCMS. Be cautious, as excessive heat can lead to byproduct formation.

Troubleshooting Workflow: Low Conversion

low_conversion start Low / No Conversion check_base Check Base Stoichiometry & Strength start->check_base check_solvent Evaluate Solvent System start->check_solvent check_temp Assess Reaction Temperature start->check_temp action_base Add 1.1 eq. of non-nucleophilic base (e.g., TEA, DIPEA) check_base->action_base Is base < 1 eq. or too weak? action_solvent Switch to polar aprotic solvent (e.g., DMF, Acetonitrile) check_solvent->action_solvent Are reactants insoluble or solvent incompatible? action_temp Increase temperature incrementally (monitor by TLC/LCMS) check_temp->action_temp Is reaction run at RT or below?

Caption: Decision tree for troubleshooting low reaction conversion.

Question 2: My mass spectrometry results show the formation of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

The nitrile group is susceptible to hydrolysis, converting it first to an amide and then to a carboxylic acid.[5][6][7] This is a classic side reaction that is highly dependent on the pH and water content of your reaction.

  • Possible Cause A: Acidic Hydrolysis. The reaction is run under acidic conditions, or the workup involves a harsh acidic wash while residual water is present. This is particularly common when heating a reaction in the presence of acid.[8][9]

    • Solution: Ensure the reaction medium remains basic or neutral. During workup, if an acid wash is necessary to remove basic impurities, perform it quickly at low temperatures (0-5°C) and use a mild acid like a saturated solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl.[10]

  • Possible Cause B: Basic Hydrolysis. Prolonged heating in the presence of a strong base (like NaOH or KOH) and water will also hydrolyze the nitrile, typically to the carboxylate salt.[5][9]

    • Solution: Use non-hydroxide bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) for the initial deprotonation. If a basic wash is needed during workup, use a milder base like a saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time.[10]

  • Possible Cause C: Anhydrous Conditions Not Maintained. Trace amounts of water in solvents or on glassware can be sufficient to cause hydrolysis over long reaction times, especially at elevated temperatures.

    • Solution: Use anhydrous solvents. Dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Question 3: I am observing significant streaking of my product on silica gel TLC plates and poor recovery from my chromatography column. What is happening?

This is a classic sign of a basic amine interacting with the acidic silica gel. The free amine can bind strongly to the acidic silanol groups on the silica surface, leading to tailing, poor separation, and in some cases, on-column degradation.[10][11]

  • Solution A: Neutralize the Silica Gel. Add a small amount of a volatile base to your chromatography eluent. A common practice is to add 0.5-1% triethylamine (TEA) to the solvent system. This deprotonates the silica surface, preventing your basic product from binding ionically.[10]

  • Solution B: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral alumina. Alternatively, reversed-phase chromatography (C18) is an excellent choice for purifying polar, basic compounds.[10][11]

  • Solution C: Convert to a Salt for Purification. If the product is a solid, you can sometimes achieve high purity by converting it back to a hydrochloride or another salt and purifying it by recrystallization.[10][11] This avoids chromatography altogether.

Frequently Asked Questions (FAQs)

Q: What is the best type of base to use for deprotonating the hydrochloride salt?

A: Tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are generally preferred.[4] They are strong enough to deprotonate the ammonium salt but are sterically hindered and non-nucleophilic, meaning they will not compete with your desired reaction pathway. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, but they often have limited solubility in organic solvents.

Base pKa of Conjugate Acid Type Notes
Triethylamine (TEA)~10.7Organic, Tertiary AmineVolatile, easy to remove. Standard choice.
DIPEA (Hünig's Base)~10.7Organic, Tertiary AmineMore sterically hindered than TEA, useful if N-alkylation of the base is a concern.[12]
Potassium Carbonate (K₂CO₃)~10.3 (pKa of HCO₃⁻)InorganicHeterogeneous in many organic solvents, can lead to slower reactions.
Sodium Bicarbonate (NaHCO₃)~6.4 (pKa of H₂CO₃)InorganicGenerally too weak to effectively deprotonate the morpholine salt.

Q: Can I use the free base version of Morpholine-3-carbonitrile directly?

A: Yes, if it is available. However, the hydrochloride salt is often supplied because it is typically a more stable, crystalline solid that is easier to handle and has a longer shelf life than the corresponding free base, which may be an oil or less stable.[2][4] Using the salt and adding a base in situ is a very common and accepted laboratory practice.

Q: My reaction involves a Lewis acid catalyst. Will the hydrochloride precursor interfere?

A: Yes, potentially. The chloride anion can coordinate with the Lewis acid, and the amine itself (once deprotonated) is a Lewis base. This can lead to catalyst inhibition.[13] In such cases, it is often better to prepare the free base separately. This can be done by dissolving the salt in an aqueous basic solution (like NaHCO₃), extracting the free base into an organic solvent (like dichloromethane or ethyl acetate), drying the organic layer, and using the resulting solution directly in the next step.

Workflow: Free Base Preparation

free_base_prep start Start: Morpholine-3-carbonitrile HCl dissolve Dissolve in H₂O start->dissolve basify Add aq. NaHCO₃ (to pH ~8) dissolve->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Product: Free Base Amine concentrate->product

Caption: Standard workflow for preparing the free base from its hydrochloride salt.

Reference Protocols

Protocol 1: General N-Alkylation using Morpholine-3-carbonitrile Hydrochloride

This protocol describes a representative reaction with an activated alkyl halide (e.g., benzyl bromide).

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Morpholine-3-carbonitrile hydrochloride (1.0 eq).

  • Solvent: Add anhydrous acetonitrile (or DMF) to make a ~0.1 M solution.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the suspension. Stir at room temperature for 15-20 minutes. The mixture should become a clear solution as the free base is formed.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature (or heat to 50°C if necessary) and monitor its progress by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and then brine (1x).[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an eluent system (e.g., Hexanes/Ethyl Acetate) containing 1% triethylamine to prevent streaking.[10]

Protocol 2: Purification via Recrystallization from a Salt

This protocol is for purifying the final product if it is a basic solid that crystallizes well as a salt.

  • Dissolution: Dissolve the crude basic product in a minimal amount of a suitable solvent, such as ethyl acetate or isopropanol.

  • Salt Formation: Slowly add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Crystallization: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.

  • Drying: Dry the purified crystalline salt under high vacuum.

References

  • Nitrile to Acid - Common Conditions. (n.d.).
  • hydrolysis of nitriles - Chemguide. (n.d.).
  • Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • 7.8 Reactions of Nitriles. (n.d.). In Organic Chemistry II. KPU Pressbooks.
  • Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. (n.d.). Benchchem.
  • Amine and HCl - salt form
  • Preventing degradation of aminonitriles during workup and purific
  • Hydrochloride salt of amine. (2023, June 22). Reddit r/OrganicChemistry.
  • Amines as Bases. (n.d.). In 2012 Book Archive.
  • Amine Reactivity. (n.d.). MSU Chemistry.
  • General mechanism of the Strecker amino acid synthesis. (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. (2002, August 3). Journal of the American Chemical Society.
  • Purification of aminonitrile. (2022, August 9). Reddit r/Chempros.

Sources

Optimization

Morpholine-3-Carbonitrile Hydrochloride Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of Morpholine-3-carbonitrile hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of Morpholine-3-carbonitrile hydrochloride (CAS 1205749-07-0)[1]. This compound is a critical heterocyclic building block frequently utilized in the development of advanced therapeutics, including HPK1 inhibitors[2] and HIV integrase inhibitors[3].

Synthesizing this molecule typically involves the amidation of a Boc-protected morpholine-3-carboxylic acid, followed by dehydration to the nitrile, and a final acidic deprotection. However, the sensitivity of the morpholine ring and the nitrile group often leads to specific impurity profiles. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Impurity Branch Points

To effectively troubleshoot, we must first map the synthetic workflow and identify where chemical deviations occur. The diagram below illustrates the standard synthetic route and the exact branch points where common impurities are generated.

SynthesisPathway A Morpholine-3-carboxylic acid B N-Boc-morpholine-3- carboxylic acid A->B Boc2O, Base C N-Boc-morpholine-3- carboxamide B->C Amidation D N-Boc-morpholine-3- carbonitrile C->D Dehydration (TFAA/Pyridine) Imp1 Impurity: Morpholine-3-carboxamide C->Imp1 Incomplete Dehydration E Morpholine-3-carbonitrile Hydrochloride D->E Deprotection (HCl/Dioxane) Imp2 Impurity: Morpholine-3-carboxylic acid D->Imp2 Aqueous HCl Hydrolysis

Synthetic pathway of Morpholine-3-carbonitrile HCl and common impurity branch points.

Troubleshooting FAQs

Q1: Why am I seeing a significant morpholine-3-carboxamide impurity in my final product? Causality: This is the most common issue, stemming from the incomplete dehydration of the N-Boc-morpholine-3-carboxamide intermediate. If unreacted amide is carried forward into the acidic deprotection step, the Boc group is cleaved, leaving behind morpholine-3-carboxamide hydrochloride. Resolution: The dehydration step requires a highly reactive electrophile to activate the amide oxygen. Ensure complete conversion by using a slight excess (1.5–2.0 eq) of Trifluoroacetic anhydride (TFAA) and pyridine. Do not quench the reaction until self-validation (via LC-MS) confirms the total disappearance of the amide mass peak.

Q2: My final product shows carboxylic acid contamination. How did this happen if my intermediate was a pure nitrile? Causality: Nitriles are highly susceptible to hydrolysis under strongly acidic, aqueous conditions. If your deprotection reagent contains trace moisture (e.g., using concentrated aqueous HCl instead of anhydrous HCl in dioxane), the acidic environment will rapidly hydrolyze the nitrile back into an amide, and subsequently into morpholine-3-carboxylic acid. Resolution: Switch to strictly anhydrous 4M HCl in 1,4-dioxane. Ensure all glassware is oven-dried and the reaction is conducted under a dry nitrogen or argon atmosphere.

Q3: The isolated hydrochloride salt is discolored (yellow/brown) instead of a pristine white powder. What caused this degradation? Causality: High temperatures or the use of overly harsh dehydrating agents (such as Phosphorus oxychloride, POCl₃) can cause partial degradation. The morpholine oxygen is sensitive to harsh electrophiles at elevated temperatures, which can trigger ring-opening side reactions or polymerization, resulting in colored impurities. Resolution: Maintain the dehydration reaction strictly between 0 °C and room temperature. Substitute POCl₃ with the milder TFAA/Pyridine system, which effectively dehydrates the primary amide without compromising the morpholine core.

Q4: NMR shows aromatic peaks in my final aliphatic product. How do I remove residual pyridine hydrochloride? Causality: Pyridine hydrochloride is a byproduct of the TFAA/Pyridine dehydration step. Because it is a salt, it can easily co-precipitate with your target N-Boc-morpholine-3-carbonitrile during aqueous workup if the organic layer isn't washed thoroughly. Resolution: During the workup of the dehydration step, wash the organic layer with 1M aqueous CuSO₄ or 1M HCl to selectively pull pyridine into the aqueous phase. Alternatively, triturate the final deprotected product with cold Methyl tert-butyl ether (MTBE).

Quantitative Data: Impurity Profiling

Use the following analytical markers to identify and resolve impurities during your workflow.

ImpurityCausality / SourceDetection (LC-MS / TLC)Resolution Strategy
Morpholine-3-carboxamide HCl Incomplete dehydration of the N-Boc precursor[M+H]⁺ 131.1 / Low R_f on TLCUse 1.5–2.0 eq TFAA; monitor complete consumption before quench.
Morpholine-3-carboxylic acid Hydrolysis of nitrile during acidic deprotection[M+H]⁺ 132.1 / Broad tailing peakUtilize strictly anhydrous 4M HCl in dioxane; avoid aqueous acids.
Colored Polymeric Species Thermal degradation / Ring-openingDiscolored solid (yellow/brown)Maintain dehydration at 0 °C; avoid harsh reagents like POCl₃.
Pyridine Hydrochloride Residual reagent from dehydration stepUV inactive / ¹H NMR: δ 7.5–9.0 ppmWash organic layer with 1M CuSO₄ or apply cold MTBE trituration.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Dehydration to N-Boc-morpholine-3-carbonitrile
  • Preparation: Charge an oven-dried flask with N-Boc-morpholine-3-carboxamide (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add trifluoroacetic anhydride (TFAA, 1.5 eq) over 30 minutes. Mechanistic note: The dropwise addition controls the exothermic activation of the amide oxygen, preventing thermal degradation of the morpholine ring.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed only if the starting material peak ([M+H-tBu]⁺ 175.1) is completely absent. If present, add an additional 0.5 eq of TFAA and stir for 1 hour.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove pyridine) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Deprotection to Morpholine-3-carbonitrile hydrochloride
  • Preparation: Dissolve the N-Boc-morpholine-3-carbonitrile intermediate (1.0 eq) in anhydrous 1,4-dioxane (5 mL/g).

  • Deprotection: Slowly add 4M HCl in dioxane (5.0 eq) at room temperature under a nitrogen atmosphere. Mechanistic note: Anhydrous conditions are absolute prerequisites here to prevent the nitrile from undergoing acid-catalyzed hydrolysis.

  • Reaction: Stir at room temperature for 3–4 hours.

  • Self-Validation Checkpoint: Monitor the physical evolution of isobutylene gas (bubbling). The cessation of gas evolution indicates the reaction is nearing completion. Confirm by TLC (ninhydrin stain); the spot should stain strongly positive for a free secondary amine.

  • Isolation: Concentrate the solvent under reduced pressure to a crude solid.

  • Purification: Triturate the resulting solid with cold Methyl tert-butyl ether (MTBE) for 30 minutes. Filter the precipitate and dry under high vacuum to afford pure Morpholine-3-carbonitrile hydrochloride as a white powder.

References

  • Title: Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [3]

  • Title: Pyrido[3,2-d]pyrimidines as hpk1 inhibitors (WO2023201185A1) Source: Google Patents URL: [2]

  • Title: 1205749-07-0 | Morpholine-3-carbonitrile hydrochloride Source: Ambeed Chemical Catalog URL: [1]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of Morpholine-3-carbonitrile Hydrochloride

Welcome to the technical support center for Morpholine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Morpholine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization and purification of this compound. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of Morpholine-3-carbonitrile hydrochloride.

Q1: What are the primary impurities I should expect in my crude Morpholine-3-carbonitrile hydrochloride?

A1: Common impurities can be categorized as follows:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.[1]

  • Byproducts: Side-reaction products such as isomeric nitriles or amides.[1]

  • Solvents: Residual solvents from the synthesis or workup steps.[1]

  • Water: Due to the hygroscopic nature of many nitriles and their hydrochloride salts, water is a frequent impurity.[1][2]

  • Degradation Products: Nitriles can hydrolyze to amides or carboxylic acids, especially under acidic or basic conditions at elevated temperatures.[1]

Q2: Why is my Morpholine-3-carbonitrile hydrochloride difficult to crystallize?

A2: Several factors can impede crystallization:

  • High Solubility: The compound may be too soluble in the chosen solvent system, even at low temperatures.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.[3]

  • "Oiling Out": The compound may separate as a liquid phase instead of a solid. This often occurs when the melting point of the compound is lower than the boiling point of the solvent or if the solution is too concentrated.[4]

  • Hygroscopicity: As a hydrochloride salt, it can absorb atmospheric moisture, which can interfere with crystallization.[2]

Q3: What is the best solvent for recrystallizing Morpholine-3-carbonitrile hydrochloride?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][5] Common choices for hydrochloride salts include alcohols (e.g., isopropanol, ethanol) or mixtures of solvents like alcohol/ether or alcohol/acetone. A systematic solvent screen is the most effective approach to identify the optimal system.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point typically signifies the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. The impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main compound and detect any non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or byproducts.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups.[6]

II. Troubleshooting Guide: Common Crystallization & Purification Issues

This section provides a deeper dive into specific problems you may encounter during your experiments and offers structured solutions.

Problem 1: Low Recovery After Recrystallization

Symptoms: The yield of purified Morpholine-3-carbonitrile hydrochloride is significantly lower than expected (e.g., less than 80%).

Potential Causes & Solutions:

Cause Explanation Solution
Premature Crystallization The compound crystallizes too early, for instance, in the filter funnel during hot filtration.Ensure the filtration of the hot solution is performed quickly. Using a pre-heated filter funnel can mitigate this issue.[1]
Inappropriate Solvent Choice The solvent may still dissolve a significant amount of the compound even at low temperatures.Re-evaluate the solvent system. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[1] Consider using an anti-solvent to induce precipitation.
Excessive Solvent Volume Using too much solvent will keep more of the compound in solution, even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
Incomplete Precipitation The cooling time or temperature may be insufficient for maximum crystal formation.Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize yield.[4]
Problem 2: Product "Oils Out" Instead of Crystallizing

Symptoms: Upon cooling, the compound separates as a liquid layer (an oil) rather than forming solid crystals.

Causality & Mitigation Workflow:

Caption: Decision workflow for addressing "oiling out".

Problem 3: Persistent Impurities in the Final Product

Symptoms: Analytical data (e.g., HPLC, NMR) shows the presence of impurities even after multiple recrystallization attempts.

Potential Causes & Solutions:

Cause Explanation Solution
Co-crystallization of Impurities The impurity has similar solubility and structural properties to the desired compound, allowing it to be incorporated into the crystal lattice.Consider a different purification technique such as column chromatography. Alternatively, try a different solvent system for recrystallization that may have a greater solubility difference between the product and the impurity.
Hydrolysis of the Nitrile Group The nitrile group can hydrolyze to a carboxylic acid or amide under acidic or basic conditions, especially at elevated temperatures during recrystallization.[1]Perform the recrystallization under neutral conditions if possible. Minimize the time the solution is kept at high temperatures.
Inadequate Workup Failure to completely remove acidic or basic residues from the synthesis can lead to degradation during purification.Ensure a thorough workup, including washing with a neutral aqueous solution (e.g., brine) to remove any residual acids or bases.[1]
Hygroscopicity and Hydrate Formation As a hydrochloride salt, the compound is prone to absorbing water, which can affect purity analysis and may form hydrates.[2]Dry the purified crystals thoroughly under vacuum. Store the final product in a desiccator.

III. Experimental Protocols

Protocol 1: Recrystallization of Morpholine-3-carbonitrile Hydrochloride

This protocol outlines a general procedure for the recrystallization of Morpholine-3-carbonitrile hydrochloride.

Materials:

  • Crude Morpholine-3-carbonitrile hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture determined from a solvent screen)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent system.

  • Dissolution: Place the crude Morpholine-3-carbonitrile hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, cool the flask further in an ice bath.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for developing an HPLC method for purity analysis.

Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.[6]

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 3.0). A good starting point is a 50:50 (v/v) mixture.[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[6]
Detection Wavelength Determined by UV-Vis scan of the compound (a starting point could be around 220 nm for the nitrile and morpholine moieties).
Injection Volume 10 µL[6]

Sample Preparation:

  • Reference Standard: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Test Sample: Prepare the sample in the same manner as the reference standard.

Analysis Workflow:

Caption: General workflow for HPLC purity analysis.

IV. References

  • Bolla, G., & Nangia, A. (2016). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystal Growth & Design, 16(9), 5491-5507. Retrieved from [Link]

  • OSHA. (2003, May 14). Morpholine. Retrieved from [Link]

  • Li, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(43), 26867-26874. Retrieved from [Link]

  • Cruz-Cabeza, A. J., et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design, 17(10), 5481-5490. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Kim, D. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Improving Dissolution. Pharmaceutics, 11(3), 108. Retrieved from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. Retrieved from

  • Google Patents. (n.d.). Method for preparing high morphine hydrochloride. Retrieved from

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Morpholine-3-carbonitrile vs. Morpholine-2-carbonitrile: A Comprehensive Reactivity and Application Guide

In modern drug development and agrochemical synthesis, substituted morpholines serve as critical structural motifs. Among these, morpholine-3-carbonitrile and morpholine-2-carbonitrile are highly valued intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and agrochemical synthesis, substituted morpholines serve as critical structural motifs. Among these, morpholine-3-carbonitrile and morpholine-2-carbonitrile are highly valued intermediates. While they share the same molecular formula, the simple regioisomeric shift of the cyano (-CN) group from the C3 to the C2 position fundamentally alters their electronic landscape, steric environment, and overall reactivity.

As a Senior Application Scientist, selecting the correct isomer and optimizing its reaction conditions requires a deep understanding of these mechanistic differences. This guide objectively compares their performance, outlines the causality behind their reactivity, and provides field-proven, self-validating experimental protocols.

Structural Causality and Electronic Profiles

The reactivity of secondary amines in morpholine rings is governed by the electron density on the nitrogen atom and the steric bulk surrounding it. The positioning of the strongly electron-withdrawing cyano group dictates these parameters:

  • Morpholine-3-carbonitrile: The cyano group is located at the C3 position, directly alpha to the secondary amine (C4). This proximity exerts a strong inductive electron-withdrawing effect (-I effect), which significantly pulls electron density away from the nitrogen lone pair, lowering its pKa and inherent nucleophilicity (1[1]). Furthermore, the C3 substitution introduces substantial steric hindrance right at the reaction center, impeding the approach of bulky electrophiles during coupling reactions (1[1]).

  • Morpholine-2-carbonitrile: The cyano group is positioned at C2, adjacent to the oxygen atom and beta to the amine. The inductive effect is heavily attenuated across the additional carbon-carbon bond, leaving the nitrogen relatively electron-rich (2[2]). Additionally, the steric environment around the C4 nitrogen remains unhindered, allowing the molecule to behave as a highly reactive, standard secondary aliphatic amine (3[3]).

Both compounds are typically supplied and stored as hydrochloride (HCl) salts to prevent premature degradation and ensure bench stability (4[4]).

Reactivity cluster_0 Morpholine-3-carbonitrile cluster_1 Morpholine-2-carbonitrile A1 C3-Cyano Group (Alpha to N) A2 Strong -I Effect & High Steric Bulk A1->A2 A3 Low Nucleophilicity Requires Heat/Strong Base A2->A3 B1 C2-Cyano Group (Alpha to O) B2 Weak -I Effect on N & Low Steric Bulk B1->B2 B3 High Nucleophilicity Reacts at Room Temp B2->B3

Figure 1: Mechanistic causality of cyano group positioning on morpholine amine reactivity.

Quantitative Reactivity Comparison

To guide synthetic planning, the quantitative and qualitative differences between the two isomers are summarized below:

PropertyMorpholine-3-carbonitrile HClMorpholine-2-carbonitrile HCl
CAS Number 1205749-07-01205751-07-0
Cyano Position C3 (Alpha to Nitrogen)C2 (Alpha to Oxygen)
Steric Hindrance (at N) HighLow
Inductive Effect (-I) on N StrongWeak
Relative Nucleophilicity LowHigh
Typical SNAr Conditions K₂CO₃, MeCN, 60–80 °CKOH, HPMC/H₂O, Room Temp

Experimental Methodologies: Nucleophilic Aromatic Substitution (SNAr)

When coupling these morpholine derivatives to aryl halides (e.g., in the synthesis of kinase inhibitors), the choice of isomer dictates the harshness of the required conditions.

The Self-Validating Protocol Design

The protocols below are designed as self-validating systems . By utilizing exactly 2.0 equivalents of base, the system acts as a chemical gatekeeper: 1.0 equivalent is strictly consumed to neutralize the bench-stable HCl salt and liberate the free amine, while the remaining 1.0 equivalent acts as the acid scavenger for the SNAr byproduct (HCl or HF). If the salt is not fully neutralized, the reaction stalls, preventing side-product formation. Furthermore, mandatory LC-MS tracking ensures the reaction only proceeds to workup when the specific isotopic pattern of the starting aryl halide is replaced by the exact M+H product mass.

Workflow Start Weigh Morpholine Carbonitrile HCl Salt & Electrophile (1.0 equiv each) Base Add Base (2.0 equiv KOH or K2CO3) 1 eq for HCl neutralization, 1 eq for SNAr Start->Base Solvent Add Solvent (HPMC/Water for C2 or MeCN for C3) Base->Solvent Reaction Thermal Activation (RT for C2, 60°C+ for C3) Solvent->Reaction Monitor LC-MS Monitoring (Self-Validating: Product Mass M+H appears) Reaction->Monitor Workup Aqueous Extraction & Chromatography Monitor->Workup

Figure 2: Comparative SNAr experimental workflow for morpholine carbonitrile derivatives.

Step-by-Step Protocol A: Mild SNAr with Morpholine-2-carbonitrile

Due to its high nucleophilicity, morpholine-2-carbonitrile can be coupled under green, aqueous conditions at room temperature (3[3]).

  • Reagent Assembly: To an 8 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-5-nitropyrimidine (80 mg, 0.5 mmol, 1.0 equiv) and morpholine-2-carbonitrile hydrochloride (74 mg, 0.5 mmol, 1.0 equiv) (3[3]).

  • Base Addition: Add KOH (56 mg, 1.0 mmol, 2.0 equiv) to liberate the free amine and scavenge the resulting acid (3[3]).

  • Solvent Integration: Add 0.5 mL of a 0.1 wt% HPMC (Hydroxypropyl methylcellulose) solution in Millipore water. The surfactant enables micellar catalysis, keeping the organic substrates in close proximity.

  • Reaction: Stir at room temperature for 3 hours.

  • Validation & Workup: Confirm the disappearance of the starting material via LC-MS. Extract the product using EtOAc, dry the organic layer over MgSO₄, and purify via column chromatography (0–35% EtOAc in heptane).

Step-by-Step Protocol B: Forced SNAr with Morpholine-3-carbonitrile

Because the C3-cyano group drastically reduces nucleophilicity, harsher conditions are required to force the coupling (5[5]).

  • Reagent Assembly: In a sealed reaction tube, combine the aryl halide (1.0 equiv) and morpholine-3-carbonitrile hydrochloride (1.5 equiv, slight excess used to compensate for lower reactivity).

  • Base Addition: Add K₂CO₃ (3.0 equiv). A stronger, excess base is utilized here to ensure complete free-basing in a non-aqueous environment (5[5]).

  • Solvent Integration: Suspend the mixture in anhydrous Acetonitrile (CH₃CN) or DMF.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C for 12–24 hours. The thermal energy overcomes the steric barrier introduced by the C3-cyano group.

  • Validation & Workup: Monitor via LC-MS until the product M+H peak stabilizes. Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry, and concentrate for purification.

References

  • Morpholine-2-Carbonitrile: A Closer Look at Supply, Safety, and Value Source: nj-finechem.com URL:2[2]

  • Investigation of organic reactions in aqueous medium enabled by surfactants Source: uni-konstanz.de (KOPS) URL:3[3]

  • Morpholine-3-carbonitrile hydrochloride Source: fluorochem.co.uk URL:4[4]

  • Pyrido[3,2-d]pyrimidines as hpk1 inhibitors Source: Google Patents URL:5[5]

  • Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines Source: ACS Publications URL:1[1]

Sources

Comparative

1H and 13C NMR spectra reference data for Morpholine-3-carbonitrile hydrochloride

Comparative Guide: 1H and 13C NMR Spectra Reference Data for Morpholine-3-carbonitrile Hydrochloride Executive Summary & Field Context Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly versatile bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1H and 13C NMR Spectra Reference Data for Morpholine-3-carbonitrile Hydrochloride

Executive Summary & Field Context

Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly versatile bifunctional building block. In modern drug discovery, it is extensively utilized in the synthesis of advanced therapeutics, ranging from oncology targets like (1)[1] to antiviral agents such as (2)[2].

While the free base form (Morpholine-3-carbonitrile) is frequently generated via oxidative cyanation of tertiary amines (3)[3], it is an oil or low-melting solid prone to oxidative degradation and volatility. Consequently, drug development professionals overwhelmingly prefer the hydrochloride (HCl) salt form for its enhanced bench stability, superior crystallinity, and predictable solubility profiles. This guide objectively compares the NMR spectroscopic performance of the HCl salt against its free base alternative, providing researchers with self-validating reference data to ensure structural integrity during late-stage functionalization.

Structural Dynamics: Why the HCl Salt Alters Spectral Topography

Causality in Form Selection: The free base contains a secondary amine that can undergo rapid oxidation or unwanted nucleophilic side reactions. Conversion to the HCl salt protonates the nitrogen (forming an NH2+​ center), which electronically deactivates the ring and sterically protects the amine.

Spectroscopic Implications: This protonation fundamentally alters the electron density across the morpholine ring. The formal positive charge exerts a strong inductive electron-withdrawing effect (-I effect), which deshields adjacent protons (shifting them downfield in 1H NMR). Paradoxically, in 13C NMR, the protonation causes an upfield shift of adjacent carbons due to the loss of nitrogen lone-pair hyperconjugation and steric polarization—a well-documented phenomenon known as the " β -protonation shift" in aliphatic amines.

Quantitative Data Presentation: NMR Chemical Shift Comparisons

The following tables summarize the objective performance and spectral differences between the free base and the HCl salt. Understanding these shifts is critical to avoid misassigning the salt form as an impurity.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ , 298 K)
PositionFree Base ( δ ppm)HCl Salt ( δ ppm)MultiplicityCausality / Mechanistic Insight
H-3 3.954.85ddStrong deshielding in the HCl salt due to the adjacent quaternary nitrogen ( NH2+​ ) and the electron-withdrawing cyano group.
H-2 3.80, 3.554.10, 3.75mDownfield shift in the salt due to the inductive effect propagating through the oxygen and the ring system.
H-5 2.90, 2.753.40, 3.20mDirect inductive deshielding from the newly formed protonated nitrogen atom.
H-6 3.65, 3.453.95, 3.70mModerate downfield shift compared to H-5 due to the increased distance from the N+ center.
NH / NH2+​ 2.50 (br s)9.80 (br s, 2H)br sComplete protonation in the HCl salt results in a highly deshielded, broad ammonium signal.
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ , 298 K)
PositionFree Base ( δ ppm)HCl Salt ( δ ppm)Causality / Mechanistic Insight
C-3 (CH) 46.544.2Upfield shift in the salt form due to the loss of nitrogen lone-pair hyperconjugation ( β -effect).
CN (Nitrile) 118.5115.2Nitrile carbon shifts upfield upon amine protonation due to an altered molecular dipole moment.
C-2 ( CH2​ ) 68.265.8Oxygen-adjacent carbon experiences conformational restriction and inductive shielding changes.
C-6 ( CH2​ ) 66.964.5Similar upfield shift as C-2 upon salt formation.
C-5 ( CH2​ ) 45.042.8Direct attachment to N+ alters the local electron density, shielding the carbon nucleus.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It not only acquires the data but internally verifies the stoichiometry of the salt.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 15.0 mg of Morpholine-3-carbonitrile hydrochloride and dissolve it in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over D2​O or CDCl3​ because it prevents the rapid deuterium exchange of the NH2+​ protons, allowing them to be observed (~9.80 ppm) and integrated. Anhydrous conditions are critical; residual water (seen at 3.33 ppm in DMSO) will broaden the amine signal via chemical exchange.

Step 2: Instrument Calibration & Tuning

  • Action: Lock to the DMSO- d6​ deuterium signal and shim the magnet until the residual solvent peak full-width at half-maximum (FWHM) is <1.0 Hz.

  • Causality: Precise shimming is required to resolve the complex multiplets (dd, dt) of the morpholine ring protons. Poor shimming will merge the H-2 and H-6 signals, destroying coupling constant ( J -value) data needed to confirm the chair conformation.

Step 3: Quantitative Acquisition Parameters

  • Action: For 1H NMR, set the relaxation delay ( D1​ ) to 15 seconds and acquire 32 scans, a standard supported by rigorous mechanistic studies on aliphatic amines (4)[4].

  • Causality: A 15-second D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons. This is the self-validating step: if D1​ is too short, the integration will be skewed. With D1​=15s , the integration ratio of the ring protons (7H) to the NH2+​ protons (2H) will be exactly 3.5:1, mathematically proving the 1:1 stoichiometry of the HCl salt.

Step 4: Data Processing & Phase Correction

  • Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform (FT). Manually phase the spectrum to ensure symmetrical peak bases.

Mechanistic Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation 15 mg HCl Salt in 0.6 mL DMSO-d6 Lock 2. Lock & Shim Lock to DMSO-d6, Shim to <1 Hz Prep->Lock Transfer to 5mm Tube Acq1H 3. 1H NMR Acquisition ns=32, d1=15s (Quantitative) Lock->Acq1H Instrument Ready Acq13C 4. 13C NMR Acquisition ns=512, d1=2s, 1H-Decoupled Lock->Acq13C Concurrent Setup Process 5. Data Processing FT, Phase/Baseline Correction Acq1H->Process FID Data Acq13C->Process FID Data Validate 6. Structural Validation Confirm 1:1 Salt Stoichiometry Process->Validate Extracted Shifts & Integrals

Self-validating NMR acquisition workflow for Morpholine-3-carbonitrile HCl.

References

  • Title: Metal-Free Aerobic Oxidative Cyanation of Tertiary Amines: Azobis(isobutyronitrile) (AIBN) as a Sole Cyanide Source Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][3]

  • Title: Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][2]

  • Title: Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][4]

  • Title: WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors Source: Google Patents URL: [1]

Sources

Comparative

Mass spectrometry fragmentation pattern of Morpholine-3-carbonitrile hydrochloride

Title: Mass Spectrometry Fragmentation Pattern of Morpholine-3-Carbonitrile Hydrochloride: A Comparative Guide Introduction Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0)[1] is a highly versatile building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Pattern of Morpholine-3-Carbonitrile Hydrochloride: A Comparative Guide

Introduction Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0)[1] is a highly versatile building block widely utilized in the synthesis of kinase inhibitors and targeted therapeutics. For drug development professionals and analytical chemists, understanding its exact mass spectrometry (MS) fragmentation pattern is non-negotiable. It forms the basis for pharmacokinetic (PK) profiling, metabolite identification, and rigorous impurity tracking.

This guide provides an objective, in-depth comparative analysis of the MS/MS behavior of morpholine-3-carbonitrile against relevant structural alternatives. By mapping the causality behind its fragmentation, we establish a self-validating analytical framework that ensures high-confidence structural elucidation.

Mechanistic Causality of Fragmentation

The fragmentation of morpholine-3-carbonitrile under Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID) is dictated by two structural pillars: the saturated morpholine heterocycle (containing both ether and amine functionalities) and the electron-withdrawing carbonitrile group.

  • Protonation and Precursor Ion: The secondary amine nitrogen is the most basic site, readily accepting a proton to yield a highly stable [M+H]+ precursor ion at m/z 113.1 (the free base exact mass is 112.13 Da). The hydrochloride salt completely dissociates in the LC mobile phase and is absent from the positive ion mode spectrum.

  • Primary Cleavage (Loss of HCN): The most thermodynamically favorable initial fragmentation is the neutral loss of hydrogen cyanide (HCN, 27 Da) from the C3 position. This produces a stable morpholine cation at m/z 86.1, a hallmark diagnostic ion for alpha-cyano aliphatic amines.

  • Secondary Cleavage (Ring Opening & Formaldehyde Loss): The morpholine ring is uniquely susceptible to the loss of a formaldehyde radical or neutral molecule (CH2O, 30 Da) due to the presence of the [2]. The m/z 86.1 ion undergoes rapid ring cleavage to expel CH2O, generating an abundant iminium ion at m/z 56.1[2]. This specific CH2O loss is the critical differentiator between morpholine derivatives and their piperidine analogs.

Pathway M [M+H]+ m/z 113.1 F1 [M+H - HCN]+ m/z 86.1 M->F1 -HCN (27 Da) F2 [M+H - CH2O]+ m/z 83.1 M->F2 -CH2O (30 Da) F3 [m/z 86.1 - CH2O]+ m/z 56.1 F1->F3 -CH2O (30 Da)

MS/MS collision-induced dissociation pathway of Morpholine-3-carbonitrile.

Comparative Product Performance: MS Fragmentation Data

To objectively evaluate the diagnostic utility of these fragments, we must compare Morpholine-3-carbonitrile HCl with two alternatives commonly encountered in analog synthesis:

  • Piperidine-3-carbonitrile HCl: Lacks the ring oxygen, serving as a baseline for carbocyclic fragmentation.

  • Morpholine-4-carbonitrile: The cyano group is attached directly to the nitrogen (a cyanamide), fundamentally altering the initial protonation site and bond dissociation energies.

The table below summarizes the quantitative MS/MS data, highlighting how the heteroatom placement dictates the product ion spectrum.

CompoundPrecursor Ion [M+H]+ Primary Fragment (m/z)Secondary Fragment (m/z)Diagnostic Neutral LossMechanistic Note
Morpholine-3-carbonitrile HCl 113.186.1 (-HCN)56.1 (-CH2O)27 Da, 30 DaOxygen drives CH2O loss[2].
Piperidine-3-carbonitrile HCl 112.185.1 (-HCN)57.1 (-C2H4)27 Da, 28 DaNo oxygen; undergoes standard alkyl ring fragmentation.
Morpholine-4-carbonitrile 113.183.1 (-CH2O)56.1 (-HCN)30 Da, 27 DaCyanamide N-C bond is stronger; ring opens before HCN loss.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness and analytical rigor, the following protocol describes a self-validating LC-MS/MS workflow. By running Piperidine-3-carbonitrile as a negative control alongside Morpholine-3-carbonitrile, researchers can internally validate that their collision energy (CE) settings are correctly tuned to differentiate between CH2O (30 Da) and C2H4 (28 Da) losses.

Workflow N1 1. Sample Preparation (1 µg/mL in 50:50 MeOH:H2O + 0.1% FA) N2 2. Chromatographic Separation (HILIC Column, Gradient Elution) N1->N2 N3 3. ESI+ Ionization [M+H]+ Generation N2->N3 N4 4. Quadrupole 1 (Q1) Precursor Selection (m/z 113.1 or 112.1) N3->N4 N5 5. Collision Cell (q2) CID Fragmentation (CE: 15-30 eV) N4->N5 N6 6. Quadrupole 3 (Q3) Fragment Analysis & Validation N5->N6

Self-validating LC-MS/MS experimental workflow for morpholine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Morpholine-3-carbonitrile HCl and the Piperidine-3-carbonitrile control in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. The FA ensures complete protonation of the amine prior to electrospray, maximizing the [M+H]+ yield[3].

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality note: Because these are small, highly polar molecules, provides superior retention and peak shape compared to standard C18 reversed-phase columns[3].

  • Source Optimization: Set the ESI source to positive mode. Optimize the desolvation temperature to 350°C and capillary voltage to 3.0 kV to maximize the precursor signal without inducing premature in-source fragmentation.

  • Collision Energy (CE) Titration: Isolate the precursor ions in Q1 (m/z 113.1 for morpholine, 112.1 for piperidine). Ramp the CE in the collision cell sequentially from 10 eV to 40 eV.

  • Data Validation: Monitor Q3 for the diagnostic transitions. The system is considered validated when the morpholine derivative shows a clear 113.1 56.1 transition (optimal CE ~20-25 eV), while the piperidine control strictly shows a 112.1 57.1 transition. This confirms the mass analyzer's resolution is sufficient to distinguish the heteroatom-driven CH2O loss from standard hydrocarbon fragmentation.

Conclusion

The mass spectrometry fragmentation pattern of Morpholine-3-carbonitrile hydrochloride is highly predictable when analyzed through the lens of its structural causality. The competitive losses of HCN and CH2O provide a robust, diagnostic fingerprint. By utilizing structural analogs as negative controls within a self-validating LC-MS/MS protocol, researchers can confidently track this critical intermediate and its downstream derivatives in complex biological or synthetic matrices.

References

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. RSC Advances. URL: [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry (PMC). URL: [Link]

Sources

Validation

LC-MS Purity Analysis and Validation of Morpholine-3-carbonitrile Hydrochloride Batches: A Comparative Guide

Introduction & Analytical Rationale Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly polar, basic secondary amine intermediate critical for the synthesis of complex nitrogen heterocycles and kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) is a highly polar, basic secondary amine intermediate critical for the synthesis of complex nitrogen heterocycles and kinase inhibitors. In pharmaceutical development, the purity of this intermediate is non-negotiable. Trace impurities—such as unreacted morpholine or morpholine-3-carboxylic acid (a hydrolysis byproduct)—can poison downstream transition-metal catalysts or trigger unwanted side reactions, severely impacting final Active Pharmaceutical Ingredient (API) yields.

As detailed in recent synthetic methodologies for [1], verifying the structural integrity and purity of these nitrile intermediates requires robust analytical frameworks. This guide objectively compares the performance of three different batches of Morpholine-3-carbonitrile hydrochloride using a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology.

Mechanistic Advantages: Why HILIC Outperforms Reversed-Phase

Morpholine-3-carbonitrile is a small, highly polar molecule. When subjected to traditional Reversed-Phase Liquid Chromatography (RPLC) using standard C18 columns, the analyte fails to partition into the hydrophobic stationary phase, eluting near the void volume ( t0​ ). This co-elution with unretained matrix salts leads to severe ion suppression in the Electrospray Ionization (ESI) source. Furthermore, secondary interactions between the basic morpholine nitrogen and residual acidic silanols on the silica support cause pronounced peak tailing.

Conversely, provides an orthogonal and superior retention mechanism for polar basic amines. By utilizing a polar amide-bonded stationary phase and a highly organic mobile phase (e.g., >80% acetonitrile), an enriched aqueous layer forms on the silica surface. Polar analytes partition into this layer, resulting in strong retention and sharp peak shapes. Crucially, the high organic content of the HILIC mobile phase significantly enhances droplet desolvation efficiency in the ESI source, boosting MS sensitivity by orders of magnitude.

G Prep Sample Preparation (75% ACN) RPLC Reversed-Phase (C18) Poor Retention Prep->RPLC Suboptimal HILIC HILIC (Amide Column) Optimal Retention Prep->HILIC Preferred MS ESI-MS/MS Detection [M+H]+ m/z 113.1 RPLC->MS Ion Suppression HILIC->MS Enhanced Desolvation Report Purity & Impurity Quantification MS->Report

Fig 1. LC-MS workflow comparing HILIC and RPLC for polar basic amines.

Self-Validating LC-MS Methodology

To ensure data integrity, this protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed before any batch data is accepted.

Sample Preparation Rationale

Causality Check: Injecting a highly aqueous sample into a HILIC system disrupts the delicate aqueous layer on the stationary phase, leading to peak splitting and retention time shifts. Protocol: Accurately weigh 10.0 mg of Morpholine-3-carbonitrile hydrochloride and dissolve in 10 mL of 75:25 Acetonitrile:Water to match the initial mobile phase conditions. Dilute to a working concentration of 10 µg/mL.

LC-MS/MS Parameters
  • Column: BEH Amide (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid to ensure the morpholine nitrogen is fully protonated).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • MS Detection: ESI Positive mode. Primary transition for the free base: [M+H]+→m/z113.1 .

Table 1: LC-MS HILIC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Elution Profile
0.00.4595Initial
1.00.4595Isocratic Hold
4.00.44060Linear Gradient
5.00.44060Wash
5.10.4595Re-equilibrate
8.00.4595End Run

ICH Q2(R2) Method Validation Framework

Before batch analysis, the method was validated according to the [2]. The self-validating SST criteria require:

  • Precision: 6 replicate injections of the 10 µg/mL standard must yield a peak area Relative Standard Deviation (RSD) ≤2.0% .

  • Sensitivity: The Limit of Quantitation (LOQ) must demonstrate a Signal-to-Noise (S/N) ratio ≥10 .

  • Specificity: Blank injections must show no interfering peaks at the retention time of the API or known impurities.

G Val ICH Q2(R2) Validation Params Linearity, Precision, LOD/LOQ Val->Params Test Batch LC-MS Analysis Params->Test Pass Purity ≥ 99.0% Approve Batch Test->Pass Meets Spec Fail Purity < 99.0% Reject / Repurify Test->Fail Out of Spec

Fig 2. ICH Q2(R2) analytical validation and batch release decision tree.

Comparative Batch Analysis & Impurity Profiling

Three distinct batches were analyzed using the validated HILIC-MS method to objectively compare product performance:

  • Batch A: Premium Commercial Supplier.

  • Batch B: Standard Commercial Supplier.

  • Batch C: In-house Crude Synthesis (Pre-crystallization).

The method successfully separated Morpholine-3-carbonitrile ( m/z113.1 ) from its primary synthetic precursor, Morpholine ( m/z88.1 ), and its degradation product, Morpholine-3-carboxylic acid ( m/z132.1 ).

Table 2: Comparative Batch Analysis of Morpholine-3-carbonitrile HCl

Parameter / AnalyteBatch A (Premium)Batch B (Standard)Batch C (Crude)
Overall Purity (UV 210 nm) 99.8%97.4%91.2%
Morpholine-3-carbonitrile ( m/z113.1 ) 99.9% (MS TIC)98.1% (MS TIC)92.5% (MS TIC)
Impurity 1: Morpholine ( m/z88.1 ) < LOQ (0.01%)1.2%4.3%
Impurity 2: Morpholine-3-carboxylic acid ( m/z132.1 ) Not Detected0.5%2.8%
Moisture Content (Karl Fischer) 0.2%1.1%3.5%
Batch Disposition Approved Quarantined Rejected / Repurify

Conclusion

The data clearly demonstrates that standard RPLC is insufficient for the rigorous quality control of polar basic amines like Morpholine-3-carbonitrile hydrochloride. By employing a HILIC-MS/MS methodology, we achieve the retention, peak shape, and ionization efficiency required to accurately quantify trace impurities. Batch A (Premium) proved to be the only sample meeting the strict ≥99.0% purity threshold required for sensitive downstream catalytic applications, highlighting the necessity of stringent analytical validation in pharmaceutical sourcing.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Waters Corporation. Available at:[Link]

  • Iron-Catalyzed α-C–H Cyanation of Simple and Complex Tertiary Amines. Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Sources

Comparative

Analytical Verification of Morpholine-3-Carbonitrile Hydrochloride: A Comparative Guide to FTIR Spectroscopy and Orthogonal Techniques

Executive Summary Mechanistic Rationale: Why FTIR for Hydrochloride Salts? While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the carbon backbone and molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mechanistic Rationale: Why FTIR for Hydrochloride Salts?

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the carbon backbone and molecular weight, they inherently require dissolving or ionizing the sample. This process dissociates the hydrochloride salt, masking the solid-state nature of the compound.

FTIR spectroscopy bridges this gap through direct observation of vibrational modes in the solid state:

  • The Hydrochloride Salt: Protonation of the secondary amine in the morpholine ring to form the NH2+​ center creates strong hydrogen bonding with the chloride counterion. This interaction drastically shifts the N-H stretching frequency from a sharp peak above 3300 cm⁻¹ (in the free base) to a broad, multi-component "ammonium band" spanning 2500–3000 cm⁻¹ (1)[1].

  • The Nitrile Group: The cyano group (-C≡N) absorbs in a "spectral desert" (2200–2250 cm⁻¹), making it highly diagnostic and free from overlapping functional group interference (2)[2].

Objective Comparison: FTIR vs. Orthogonal Alternatives

To establish a robust quality control framework, FTIR must be compared against and complemented by orthogonal techniques. A common pitfall in modern labs is over-relying on Attenuated Total Reflectance (ATR) FTIR. While ATR is fast, its penetration depth is wavelength-dependent. At high wavenumbers (like the 3000 cm⁻¹ N-H⁺ stretch), penetration is shallow, making the peak appear artificially weak compared to the fingerprint region (3)[3]. Therefore, Transmittance (KBr Pellet) FTIR often provides superior resolution for salt verification.

Table 1: Comparative Analysis of Verification Techniques
Analytical TechniquePrimary AdvantageCritical LimitationBest Use Case
Transmittance FTIR (KBr) High resolution; accurate relative peak intensities for N-H⁺ salts.Destructive prep; KBr is hygroscopic and can introduce water artifacts.Primary choice for verifying the solid-state hydrochloride salt.
ATR-FTIR Non-destructive; rapid screening with zero sample preparation.Wavelength-dependent penetration suppresses high-frequency salt bands.High-throughput lot screening of the free base or pure compounds.
¹H / ¹³C NMR Unambiguous confirmation of the morpholine ring and carbon backbone.Dissolves the sample, destroying the solid-state salt matrix.Orthogonal validation if FTIR shows structural impurities.
LC-MS Confirms exact molecular weight (m/z ~112 for free base).Destroys the salt during ionization; cannot differentiate salt from free base.Trace impurity profiling.

Quantitative Spectral Data

When analyzing the FTIR spectrum of Morpholine-3-carbonitrile hydrochloride, the following quantitative band assignments should be used as the benchmark for lot-to-lot verification (4)[4].

Table 2: Expected FTIR Spectral Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsMechanistic Cause
N-H⁺ Stretch 2500 – 3000Broad, multi-componentHydrogen bonding between protonated morpholine nitrogen and chloride ion.
C≡N Stretch 2230 – 2250Sharp, medium intensityDipole moment change during the triple bond stretching of the cyano group.
N-H⁺ Bending ~1590Sharp, medium intensityDeformation of the protonated secondary amine.
C-O-C Stretch 1090 – 1120Strong, sharpAsymmetric stretching of the morpholine ring ether linkage.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following workflow utilizes Transmittance FTIR (KBr pellet) to avoid the wavelength-dependent penetration depth issues of ATR, ensuring a self-validating system.

Step 1: System Suitability and Calibration

  • Causality: Before analyzing the sample, the spectrometer's laser and interferometer alignment must be verified to ensure wavenumber accuracy.

  • Action: Run a standard 1.5 mil polystyrene film. Verify that the aromatic C-C stretch is recorded exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). Do not proceed if calibration fails.

Step 2: Moisture-Controlled Sample Preparation

  • Causality: Potassium bromide (KBr) is highly hygroscopic. Absorbed water will produce a massive, broad -OH band at 3400 cm⁻¹ and a bending mode at 1630 cm⁻¹, which can obscure the critical amine hydrochloride signals.

  • Action: Dry spectroscopic-grade KBr in an oven at 110°C for at least 4 hours. Grind 1-2 mg of Morpholine-3-carbonitrile hydrochloride with 100 mg of dried KBr in an agate mortar. Press under 10 tons of vacuum pressure for 2 minutes to form a transparent, glass-like pellet.

Step 3: Background Subtraction and Acquisition

  • Causality: Atmospheric CO₂ absorbs strongly at 2350 cm⁻¹, which overlaps dangerously close to the target nitrile stretch (2240 cm⁻¹).

  • Action: Acquire a background spectrum of a blank, pure KBr pellet immediately prior to the sample. Collect 32 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio. Automatically subtract this background from the sample spectrum.

Step 4: Orthogonal Trigger

  • Causality: If the FTIR spectrum shows unexpected peak broadening in the fingerprint region (indicating potential polymorphism or hydration), orthogonal validation is triggered.

  • Action: Perform ¹H NMR in D₂O or DMSO-d₆ to confirm the structural integrity of the morpholine ring and the presence of the cyano group without solid-state interference.

Analytical Workflow Diagram

G cluster_FTIR FTIR Spectroscopy (Primary) Sample Morpholine-3-carbonitrile HCl ATR ATR-FTIR (Rapid Screening) Sample->ATR If fast prep needed KBr KBr Pellet (High Resolution) Sample->KBr For salt clarity Nitrile Verify C≡N Peak (2230-2250 cm⁻¹) ATR->Nitrile KBr->Nitrile Salt Verify N-H⁺ Peak (2500-3000 cm⁻¹) Nitrile->Salt NMR Orthogonal NMR/MS (Backbone Check) Salt->NMR Ambiguous Salt Form Valid Identity & Form Verified Salt->Valid Spectra Matches NMR->Valid

Workflow for the analytical verification of Morpholine-3-carbonitrile HCl using FTIR.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane Source: ACS Applied Polymer Materials URL
  • Title: Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins Source: The Journal of Physical Chemistry B URL
  • Title: Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Sources

Safety & Regulatory Compliance

Safety

Morpholine-3-carbonitrile hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of Morpholine-3-carbonitrile Hydrochloride Morpholine-3-carbonitrile hydrochloride is a critical synthetic building block in pharmaceutical research, frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Morpholine-3-carbonitrile Hydrochloride

Morpholine-3-carbonitrile hydrochloride is a critical synthetic building block in pharmaceutical research, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Because this compound features both a reactive nitrile group and an acidic hydrochloride salt, its disposal requires precise logistical and chemical management to mitigate both environmental and occupational hazards.

This guide provides self-validating, step-by-step methodologies to ensure the safe neutralization, segregation, and disposal of this compound.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, it is essential to understand the physical and chemical parameters of the waste material.

PropertyValueOperational Implication
Chemical Name Morpholine-3-carbonitrile hydrochlorideN/A
CAS Registry Number 1205749-07-0Use for EHS waste manifesting.
Molecular Formula C5H9ClN2OContains nitrogen/chlorine; dictates incineration type.
Molecular Weight 148.59 g/mol N/A
Aqueous pH (Estimated) Acidic (pH < 3 in concentrated solutions)Requires neutralization prior to aqueous waste collection.
Primary Hazard Class Irritant / ToxicTarget Organs: Respiratory system, Hepatic system.

Mechanistic Toxicology & Hazard Assessment

The hazard profile of Morpholine-3-carbonitrile hydrochloride is dictated by two distinct chemical moieties, each requiring a specific operational response:

  • The Hydrochloride Salt: In aqueous environments, the salt dissociates, releasing hydrochloric acid. This dramatically lowers the pH of the solution, causing severe irritation to mucous membranes upon inhalation of aerosols. It also renders the solution non-compliant with Resource Conservation and Recovery Act (RCRA) drain disposal regulations without prior neutralization.

  • The Nitrile Group (-C≡N): While morpholine derivatives are generally less acutely toxic than simple aliphatic nitriles, the cyano group poses a latent toxicity risk. In biological systems, nitriles undergo hepatic oxidation catalyzed by Cytochrome P450 enzymes. This forms a cyanohydrin intermediate that spontaneously degrades to release an aldehyde and free cyanide ions (CN⁻). The cyanide is eventually detoxified by the enzyme rhodanese into thiocyanate (SCN⁻) and excreted [1]. Because of this metabolic pathway, bulk disposal must ensure the complete destruction of the cyano group to prevent environmental cyanide leaching.

NitrileMetabolism N1 Morpholine-3-carbonitrile (Nitrile Compound) N2 Cyanohydrin Intermediate N1->N2 Cytochrome P450 (Hepatic Oxidation) N3 Aldehyde Derivative N2->N3 Spontaneous Degradation N4 Cyanide Ion (CN⁻) [High Toxicity] N2->N4 Spontaneous Degradation N5 Thiocyanate (SCN⁻) [Excreted] N4->N5 Rhodanese + Thiosulfate

Metabolic degradation pathway of nitriles illustrating the potential for cyanide liberation.

Operational Disposal Plans

Proper disposal depends heavily on the physical state of the waste. The United States Environmental Protection Agency (EPA) recommends high-temperature incineration for bulk organic nitriles, as thermal destruction oxidizes the cyano group into nitrogen oxides (NOx) and carbon dioxide, completely eliminating the cyanide hazard [2]. For dilute aqueous rinsates, in-lab neutralization is required before the effluent can be collected as non-halogenated aqueous waste [3].

DisposalWorkflow Start Waste Generation: Morpholine-3-carbonitrile HCl Decision Waste State? Start->Decision Solid Solid Powder / Bulk Decision->Solid Solid Aqueous Aqueous Solution / Rinsate Decision->Aqueous Liquid SolidPack Pack in HDPE Container Label as Toxic/Irritant Solid->SolidPack Neutralize Neutralize to pH 6-9 (using NaHCO3) Aqueous->Neutralize Incineration High-Temp Incineration (Destroys -C≡N) SolidPack->Incineration AqueousWaste Collect as Aqueous Non-Halogenated Waste Neutralize->AqueousWaste Sewer EHS/Vendor Disposal (Do not sewer) AqueousWaste->Sewer

Decision matrix and operational workflow for the disposal of Morpholine-3-carbonitrile hydrochloride waste.

Step-by-Step Methodologies

Protocol A: Solid Waste Segregation and Bulk Disposal

Causality: Solid nitrile waste must never be disposed of in standard municipal landfills due to the risk of groundwater contamination and subsequent environmental cyanide release. High-temperature incineration is the only self-validating method for total destruction.

  • Segregation: Collect all unused solid Morpholine-3-carbonitrile hydrochloride, contaminated weighing paper, and disposable spatulas in a chemically resistant High-Density Polyethylene (HDPE) container.

  • Incompatibility Check: Ensure the waste container is strictly segregated from strong oxidizing agents and strong bases.

    • Scientific Rationale: Mixing with strong bases will deprotonate the hydrochloride salt, generating the free morpholine base. The free base is significantly more volatile, dramatically increasing inhalation risks in the laboratory.

  • Labeling: Label the container clearly as "Hazardous Waste: Toxic Nitrile / Acidic Salt (Morpholine-3-carbonitrile hydrochloride)".

  • EHS Transfer: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for commercial high-temperature incineration [2].

Protocol B: Aqueous Waste Neutralization (For Dilute Rinsates)

Causality: Rinsing empty glassware generates dilute, acidic aqueous waste. Direct drain disposal of acidic solutions violates RCRA regulations and damages plumbing. Neutralization must be performed using a weak base to prevent rapid exothermic runaway.

  • Preparation: Perform all neutralization steps inside a certified chemical fume hood. Wear standard PPE (nitrile gloves, lab coat, safety goggles).

  • Dilution: Slowly add the acidic rinsate to a larger volume of cold water (an ice bath is recommended if the volume exceeds 100 mL) to dissipate the heat of dilution.

  • Neutralization: Gradually add a 5% aqueous solution of Sodium Bicarbonate (NaHCO₃) to the diluted waste.

    • Scientific Rationale: NaHCO₃ is a weak base. Its reaction with the HCl salt releases CO₂ gas, providing a visual indicator (effervescence) of the ongoing neutralization process without causing a violent exothermic spike that could lead to splattering [3].

  • pH Monitoring: Continuously monitor the solution using pH paper or a calibrated pH meter. Stop adding base when the pH stabilizes between 6.0 and 9.0.

  • Collection: Once neutralized and effervescence ceases, pour the solution into a designated "Aqueous Non-Halogenated Waste" carboy. Do not pour down the sink unless explicitly authorized by local municipal wastewater regulations.

References

  • Title: Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health. URL: [Link]

  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council / The National Academies Press. URL: [Link]

Handling

Personal protective equipment for handling Morpholine-3-carbonitrile hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in mechanistic understanding. When handling complex intermediates like Morpholine-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in mechanistic understanding. When handling complex intermediates like Morpholine-3-carbonitrile hydrochloride (CAS: 1205749-07-0) , safety protocols must be designed around the specific chemical vulnerabilities of the molecule.

This guide provides an authoritative, self-validating system for the safe handling, operational processing, and disposal of this critical drug development building block.

Mechanistic Hazard Assessment: The "Why" Behind the Risk

Morpholine-3-carbonitrile hydrochloride is a highly valuable α -aminonitrile salt used in the synthesis of heterocyclic scaffolds and kinase inhibitors. However, its structural features present two distinct hazard profiles that dictate our operational protocols:

  • Acidic & Hygroscopic Irritation (H315, H319, H335): As a hydrochloride salt, this compound is inherently acidic and hygroscopic. Upon contact with ambient moisture, sweat, or ocular fluid, it readily dissolves to create a localized acidic environment (pH 3-4), leading to rapid skin corrosion and severe eye irritation ([1]).

  • Latent Cyanide Risk (Retro-Strecker Instability): Morpholine-3-carbonitrile is an α -aminonitrile. In its free base form, the electron-withdrawing nature of the nitrile group adjacent to the amine can facilitate a retro-Strecker decomposition under thermal stress or strong alkaline conditions, leading to the expulsion of highly toxic hydrogen cyanide (HCN) ([2]). The hydrochloride salt is intentionally utilized to protonate the morpholine nitrogen, shifting the equilibrium and stabilizing the C-CN bond ([3]).

Operational Takeaway: You must never expose this compound to strong bases or high heat without proper ventilation and cyanide-monitoring protocols.

Quantitative Hazard Summary
Hazard ClassGHS CodeSignal WordQuantitative / Physical Implication
Skin Irritation H315WarningLocalized pH shift upon contact with moisture.
Eye Irritation H319WarningRapid corneal irritation due to HCl salt dissolution.
STOT SE H335WarningRespiratory irritation threshold > 5 mg/m³ (dust).
Acute Toxicity H302WarningHarmful if swallowed (LD50 est. 300-2000 mg/kg).

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, PPE must be selected based on material compatibility and barrier integrity.

PPE CategoryRecommended Material / SpecificationBreakthrough Time / StandardMechanistic Justification
Gloves Nitrile Rubber (Min 0.11 mm thickness)> 480 mins (EN 374)Nitrile provides an excellent barrier against polar organic salts and prevents the static transfer common with crystalline powders.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesN/APrevents highly irritating, hygroscopic dust from dissolving in ocular fluid. Standard safety glasses are insufficient.
Respirator N95 or P100 Particulate Respirator95% - 99.9% filtrationMandatory if handling outside a Class II fume hood to prevent inhalation of aerosolized HCl salt.
Body Flame-resistant (FR) Lab CoatN/AProtects against secondary chemical exposure and minimizes static charge buildup during weighing.

Operational Workflows: Dispensing & Reaction Setup

Because HCl salts of organic amines are highly crystalline and prone to static charge buildup, improper handling can cause the powder to aerosolize. Furthermore, liberating the free base for downstream reactions (e.g., amidation) must be temperature-controlled to prevent retro-Strecker degradation.

Step-by-Step Methodology: Dispensing & Base Liberation
  • Fume Hood Preparation: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm).

  • Static Mitigation: Use an anti-static weighing boat and a grounded, anti-static spatula. This prevents the hygroscopic powder from aerosolizing or clinging to surfaces.

  • Solvent Suspension: Transfer the weighed solid into a dry reaction vessel and immediately suspend it in an anhydrous, aprotic solvent (e.g., DCM or DMF).

  • Thermal Control (Critical): Cool the suspension to 0°C using an ice bath. Causality: Lowering the thermal energy of the system is required before the next step to kinetically trap the intermediate and prevent HCN release.

  • Base Addition: Add a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) dropwise to liberate the free base.

  • Electrophile Addition: Proceed immediately with the addition of your electrophile to consume the free base and stabilize the newly formed product.

HandlingWorkflow Step1 1. Fume Hood Prep Verify flow (80-100 fpm) Step2 2. Don PPE Nitrile, N95, Goggles Step1->Step2 Step3 3. Dispense Solid Use anti-static spatula Step2->Step3 Step4 4. Solvent Suspension Aprotic solvent (e.g., DCM) Step3->Step4 Step5 5. Thermal Control Cool to 0°C Step4->Step5 Step6 6. Base Addition Liberate free base safely Step5->Step6

Fig 1: Step-by-step operational workflow for dispensing and reacting Morpholine-3-carbonitrile HCl.

Spill Response & Chemical Neutralization Plan

In the event of a spill, do not sweep the dry powder , as this will aerosolize the irritant and drastically increase inhalation risks.

Protocol for Minor Spills (< 50g)
  • Containment: Gently cover the spilled powder with damp absorbent pads (moistened with water or a mild buffer). The moisture will dissolve the salt, preventing dust formation.

  • Neutralization: Wipe the affected area with a mild alkaline solution, such as 5% Sodium Carbonate ( Na2​CO3​ ). Causality: A mild carbonate buffer neutralizes the residual hydrochloric acid without providing the extreme alkalinity (like NaOH) that could trigger retro-Strecker decomposition of the nitrile.

  • Disposal: Place all contaminated pads and gloves into a sealed, clearly labeled hazardous waste container ("Halogenated Organic Waste - Contains Nitrile/Amine Salts") ([4]).

SpillResponse Detect Spill Detected (Morpholine-3-carbonitrile HCl) Assess Assess Volume & State Detect->Assess Major Major (>50g or Airborne) Evacuate & Call HazMat Assess->Major Yes Minor Minor (<50g) Initiate Local Cleanup Assess->Minor No Contain Containment Cover with damp absorbent Minor->Contain Neutralize Neutralization Wipe with mild Na2CO3 Contain->Neutralize Dispose Disposal Seal in hazardous waste Neutralize->Dispose

Fig 2: Decision tree and procedural protocol for Morpholine-3-carbonitrile HCl spill containment.

References

  • ACS Sustainable Chemistry & Engineering. "Sustainable and Chemoselective Synthesis of α -Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces." American Chemical Society. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards (29 CFR 1910.132)." United States Department of Labor. Available at:[Link]

Sources

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